molecular formula C8H9BCl2O3 B1323009 (3,5-Dichloro-4-ethoxyphenyl)boronic acid CAS No. 1107604-10-3

(3,5-Dichloro-4-ethoxyphenyl)boronic acid

Cat. No.: B1323009
CAS No.: 1107604-10-3
M. Wt: 234.87 g/mol
InChI Key: IZNJKZLGWKWHGT-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a sophisticated boronic acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between aryl boronic acids and aryl halides (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436940/). The distinct substitution pattern on the phenyl ring, featuring two chlorine atoms and an ethoxy group, makes this compound a valuable intermediate for constructing complex, multi-substituted biaryl scaffolds. These scaffolds are often explored in the development of pharmaceutical compounds and advanced materials, where the introduction of specific halogen and ether functionalities can significantly influence the molecule's biological activity, metabolic stability, and physical properties. The compound is typically a white to off-white solid powder and should be stored under inert conditions, such as in a freezer under an argon or nitrogen atmosphere, to prevent deboronation and ensure long-term stability. Researchers utilize this boronate in medicinal chemistry campaigns for creating targeted libraries of compounds and in material science for synthesizing organic electronic components. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3,5-dichloro-4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNJKZLGWKWHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629663
Record name (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107604-10-3
Record name (3,5-Dichloro-4-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1107604-10-3

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a specialized organoboron compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the available physicochemical data, outlines general synthetic and reaction protocols, and explores the potential applications of this class of compounds in modern pharmaceutical research.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties and safety information derived from supplier safety data sheets are summarized below.

Quantitative Data
PropertyValueReference
CAS Number 1107604-10-3[1]
Molecular Formula C₈H₉BCl₂O₃[2]
Molecular Weight 234.88 g/mol [2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Purity Typically >95% (HPLC)
Safety and Handling

This compound is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. Handling should be performed in a well-ventilated area or a fume hood.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).

  • Storage : Store in a cool, dry place at 2-8°C.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are not explicitly published. However, the following sections provide established methodologies for the synthesis of analogous arylboronic acids and their principal application in Suzuki-Miyaura cross-coupling reactions.

General Synthesis of Arylboronic Acids

Arylboronic acids are commonly synthesized via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis. The workflow for a generalized synthesis is depicted below.

G A Aryl Halide (Ar-X) B Organometallic Reagent (Ar-MgX or Ar-Li) A->B Reaction with D Boronic Ester Intermediate B->D Reaction with C Trialkyl Borate (B(OR)₃) E Arylboronic Acid (Ar-B(OH)₂) D->E Reaction with F Mg or Li G Acidic Hydrolysis (e.g., HCl)

Caption: General synthesis of arylboronic acids.

Detailed Methodology:

  • Formation of the Organometallic Reagent:

    • An anhydrous reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (for Grignard) or an appropriate lithium source.

    • The corresponding aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard or organolithium reagent. The reaction is often initiated with a small crystal of iodine.

  • Borylation:

    • The solution of the organometallic reagent is cooled (typically to -78°C).

    • A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether is added slowly to the cooled organometallic solution. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.

  • Hydrolysis:

    • The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude arylboronic acid.

    • Purification is typically achieved by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

A primary application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3]

G cluster_0 Catalytic Cycle Pd0 Pd(0) PdII_A Ar-Pd(II)-X Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_B->Product ArX Aryl Halide (Ar-X) ArX->PdII_A ArBOH2 This compound (Ar'-B(OH)₂) ArBOH2->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Methodology:

  • Reaction Setup:

    • A reaction vessel is charged with this compound (1.0-1.5 equivalents), the desired aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

    • The vessel is purged with an inert gas.

    • A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

  • Reaction Execution:

    • The reaction mixture is heated with stirring (typically between 80-110°C) and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

    • The layers are separated, and the aqueous phase is extracted with the organic solvent.

    • The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Applications in Drug Development and Research

Boronic acids are a privileged structural motif in medicinal chemistry due to their unique chemical properties.[4] The boron atom's empty p-orbital allows it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serines and threonines, in the active sites of enzymes.[4][5] This property has been exploited in the design of potent and selective enzyme inhibitors.

While specific applications for this compound are not widely reported, its structural features suggest its potential utility as a building block in the synthesis of novel therapeutic agents. The dichloro-substitution pattern can influence the electronic properties and binding interactions of a final compound, and the ethoxy group can be a key feature for hydrogen bonding or can be metabolically labile.

Role as Enzyme Inhibitors

Boronic acid-containing drugs have shown significant success, most notably in the area of oncology.

  • Proteasome Inhibition : Bortezomib and Ixazomib are FDA-approved drugs for the treatment of multiple myeloma that contain a boronic acid warhead.[4][6] This moiety forms a stable, yet reversible, complex with the N-terminal threonine of the 20S proteasome, inhibiting its function and leading to apoptosis in cancer cells.[4]

  • β-Lactamase Inhibition : Vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by resistant bacteria.[4][5]

The (3,5-dichloro-4-ethoxyphenyl) moiety could be incorporated into novel inhibitors targeting a range of enzymes where such substitutions are favorable for potency and selectivity.

Building Block in Medicinal Chemistry

The primary role of this compound in a research context is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl structures that are common in pharmacologically active molecules. The use of this specific boronic acid allows for the introduction of the 3,5-dichloro-4-ethoxyphenyl group into a wide array of molecular scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery programs. For instance, the structurally related 3,5-dichloro-4-methoxyphenylboronic acid is noted as a key intermediate in the synthesis of anti-cancer agents.[3]

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical reagent for research and development. While detailed physicochemical and biological data for this specific molecule are scarce, its utility can be inferred from the well-established chemistry of arylboronic acids. Its primary application lies in its use as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors. The general protocols and background information provided in this guide are intended to enable researchers to effectively utilize this and similar compounds in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry.

Core Compound Data

This compound is an organoboron compound that belongs to the family of arylboronic acids. These compounds are of significant interest due to their versatile applications, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of dichloro and ethoxy functional groups on the phenyl ring modifies its electronic properties and steric hindrance, influencing its reactivity and potential applications in the synthesis of complex organic molecules.

Molecular Structure and Properties

The molecular formula for this compound is C₈H₉BCl₂O₃. A detailed breakdown of its molecular weight is provided in the table below.

Quantitative Data Summary
Property Value
Molecular FormulaC₈H₉BCl₂O₃
Calculated Molecular Weight 249.88 g/mol
Elemental Composition
Carbon (C)8 atoms
Hydrogen (H)9 atoms
Boron (B)1 atom
Chlorine (Cl)2 atoms
Oxygen (O)3 atoms

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction are outlined below.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylboronic acids from the corresponding aryl halides.

Materials:

  • 1-Ethoxy-2,6-dichloro-4-iodobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-ethoxy-2,6-dichloro-4-iodobenzene (1 equivalent) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromoanisole, 1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask are added this compound, the aryl halide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is added to the flask.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X Transmetal Transmetalation (Ar'-B(OH)2) PdII_ArX->Transmetal Ar'-B(OH)2 Base PdII_ArAr Ar-Pd(II)L2-Ar' RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Add Solvent) start->setup reaction Heating & Stirring (Monitor Progress via TLC/GC-MS) setup->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purification Purification (Dry, Concentrate, Column Chromatography) workup->purification product Final Product (Characterization) purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for this specific molecule, the following synthesis is a multi-step procedure based on well-established and analogous chemical transformations. The protocols are designed to be robust and reproducible, with quantitative data presented for clarity and comparison.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from the commercially available 2,6-dichlorophenol. This pathway involves nitration, reduction, etherification, and finally, a Miyaura borylation.

Synthetic Pathway A 2,6-Dichlorophenol B 2,6-Dichloro-4-nitrophenol A->B  HNO₃, H₂SO₄   C 4-Amino-2,6-dichlorophenol B->C  Fe, HCl   D 4-Bromo-2,6-dichlorophenol C->D  NaNO₂, HBr, CuBr   E 1-Bromo-3,5-dichloro-4-ethoxybenzene D->E  C₂H₅I, K₂CO₃   F This compound E->F  1. i-PrMgCl·LiCl, THF  2. B(OiPr)₃  3. HCl (aq)  

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4-nitrophenol

This step involves the nitration of 2,6-dichlorophenol. The ortho positions to the hydroxyl group are blocked by chlorine atoms, directing the nitration to the para position.

Methodology:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorophenol in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

ParameterValue
Starting Material2,6-Dichlorophenol
ReagentsNitric Acid, Sulfuric Acid, Acetic Acid
Temperature0-10 °C
Reaction Time2-3 hours
Typical Yield85-95%
Step 2: Synthesis of 4-Amino-2,6-dichlorophenol

The nitro group of 2,6-dichloro-4-nitrophenol is reduced to an amino group using iron in an acidic medium.

Methodology:

  • To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add 2,6-dichloro-4-nitrophenol portion-wise to the refluxing mixture.

  • After the addition is complete, continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-2,6-dichlorophenol.

ParameterValue
Starting Material2,6-Dichloro-4-nitrophenol
ReagentsIron, Hydrochloric Acid, Ethanol, Water
TemperatureReflux
Reaction Time4-6 hours
Typical Yield70-85%
Step 3: Synthesis of 4-Bromo-2,6-dichlorophenol via Sandmeyer Reaction

The amino group is converted to a bromo group using a Sandmeyer reaction.

Methodology:

  • Dissolve 4-amino-2,6-dichlorophenol in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterValue
Starting Material4-Amino-2,6-dichlorophenol
ReagentsSodium Nitrite, Hydrobromic Acid, Copper(I) Bromide
Temperature0-60 °C
Reaction Time2-3 hours
Typical Yield60-75%
Step 4: Synthesis of 1-Bromo-3,5-dichloro-4-ethoxybenzene

The hydroxyl group of 4-bromo-2,6-dichlorophenol is etherified to an ethoxy group using a Williamson ether synthesis.

Methodology:

  • Dissolve 4-bromo-2,6-dichlorophenol in a polar aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate, to the solution.

  • Add ethyl iodide and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 1-bromo-3,5-dichloro-4-ethoxybenzene.

ParameterValue
Starting Material4-Bromo-2,6-dichlorophenol
ReagentsEthyl Iodide, Potassium Carbonate, Acetone/DMF
TemperatureReflux
Reaction Time4-8 hours
Typical Yield80-90%
Step 5: Synthesis of this compound

This final step involves the formation of a Grignard reagent followed by reaction with a borate ester and subsequent hydrolysis. An alternative, more modern approach using a Miyaura borylation is also presented.

Methodology (Miyaura Borylation):

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3,5-dichloro-4-ethoxybenzene in anhydrous THF.

  • Cool the solution to -10 °C.

  • Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) and stir for 1-2 hours to perform a halogen-metal exchange.

  • In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.

  • Transfer the prepared organomagnesium reagent to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to pH 1-2 with aqueous HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

ParameterValue
Starting Material1-Bromo-3,5-dichloro-4-ethoxybenzene
Reagentsi-PrMgCl·LiCl, Triisopropyl borate, HCl
Temperature-78 °C to room temperature
Reaction Time12-16 hours
Typical Yield60-80%

Workflow and Data Management

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Experimental Workflow cluster_prep Preparation and Synthesis cluster_analysis Analysis and Characterization cluster_data Data Management reagent_prep Reagent Preparation synthesis Multi-step Synthesis reagent_prep->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification tlc_monitoring TLC Monitoring purification->tlc_monitoring nmr NMR Spectroscopy (¹H, ¹³C) tlc_monitoring->nmr ms Mass Spectrometry nmr->ms purity_analysis Purity Assessment (HPLC) ms->purity_analysis data_recording Data Recording (ELN) purity_analysis->data_recording data_analysis Data Analysis data_recording->data_analysis reporting Reporting data_analysis->reporting

Caption: General experimental workflow for synthesis and analysis.

Safety Considerations

  • Handling of Reagents: Concentrated acids (nitric, sulfuric, hydrochloric), bromine-containing compounds, and organometallic reagents are corrosive, toxic, and/or highly reactive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Reaction Conditions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Grignard reagent formation and reactions are sensitive to moisture and air; therefore, anhydrous solvents and an inert atmosphere are essential.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

This technical guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available resources.

physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific experimental data for this compound, this guide combines established information with data extrapolated from similar compounds and theoretical predictions to offer a practical resource for laboratory use and further research.

Core Properties

This compound, with the CAS number 1107604-10-3, is a substituted phenylboronic acid. Boronic acids are a class of compounds that have gained significant attention in organic synthesis and medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction and their ability to act as enzyme inhibitors.

PropertyValueSource
CAS Number 1107604-10-3AIFCHEM[1]
Molecular Formula C₈H₉BCl₂O₃AIFCHEM[1]
Molecular Weight 234.88 g/mol AIFCHEM[1]
Physical Form Solid (Predicted)Sigma-Aldrich[2]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol.[3] Solubility in other organic solvents is not experimentally determined but is expected to be similar to other phenylboronic acids (e.g., soluble in THF, DMF, Dioxane).
pKa Not availableN/A

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of arylboronic acids. The boronic acid moiety is a Lewis acid and can participate in various chemical transformations. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is likely to increase the Lewis acidity of the boron atom and may influence its reactivity in cross-coupling reactions.

Boronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines, particularly upon heating. They are also susceptible to oxidation, which can be a consideration in certain reaction conditions or for long-term storage.

Applications in Organic Synthesis

The primary application of this compound is anticipated to be as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, the following sections provide representative procedures based on general methods for similar compounds. These protocols should be considered as starting points and will likely require optimization.

Hypothetical Synthesis of this compound

The synthesis of arylboronic acids can often be achieved through the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by acidic workup. A plausible synthetic route for this compound could start from 1-bromo-3,5-dichloro-4-ethoxybenzene.

Workflow for Hypothetical Synthesis:

G A 1-Bromo-3,5-dichloro-4-ethoxybenzene B Formation of Grignard or Organolithium Reagent (e.g., with Mg or n-BuLi in THF) A->B C Reaction with Trialkyl Borate (e.g., Trimethyl borate or Triisopropyl borate) B->C D Acidic Workup (e.g., with HCl or H2SO4) C->D E This compound D->E

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3,5-dichloro-4-ethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture at room temperature or gentle reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78 °C. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling:

G A This compound + Aryl Bromide B Addition of Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) A->B C Addition of Base (e.g., K2CO3, Cs2CO3, or K3PO4) B->C D Reaction in Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water) C->D E Heating and Stirring (e.g., 80-100 °C) D->E F Workup and Purification E->F G Biaryl Product F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Role in Drug Development and Signaling Pathways

While no specific biological activity has been reported for this compound, the boronic acid functional group is a known pharmacophore that can act as a serine protease inhibitor by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Given the established role of other phenylboronic acids as inhibitors of various signaling pathways, it is plausible that this compound could exhibit similar activity. For instance, some boronic acid derivatives have been shown to inhibit the Rho GTPase signaling pathway, which is involved in cell motility and proliferation and is often dysregulated in cancer.

Hypothetical Inhibition of the Rho GTPase Signaling Pathway:

The diagram below illustrates a hypothetical mechanism by which a boronic acid-containing compound could inhibit the Rho GTPase signaling pathway by targeting a downstream effector kinase.

G cluster_0 Cell Membrane Rho_GDP Rho-GDP (inactive) Rho_GTP Rho-GTP (active) Rho_GDP->Rho_GTP Activation Rho_GTP->Rho_GDP Inactivation ROCK ROCK (Kinase) Rho_GTP->ROCK Activates GEF GEF GAP GAP Downstream Downstream Signaling (e.g., Cytoskeletal Rearrangement, Cell Proliferation) ROCK->Downstream Inhibitor (3,5-Dichloro-4-ethoxyphenyl) boronic acid Inhibitor->ROCK Hypothetical Inhibition

Caption: Hypothetical inhibition of the Rho GTPase signaling pathway by this compound.

Safety Information

Based on available safety data, this compound should be handled with care in a laboratory setting.

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a potentially valuable building block for organic synthesis and drug discovery. While specific experimental data for this compound is limited, its properties and reactivity can be reasonably inferred from the extensive knowledge base of related boronic acids. The representative protocols and hypothetical mechanisms presented in this guide are intended to provide a foundation for further research and application of this compound. As with any chemical, appropriate safety precautions should be taken during handling and use. Further experimental investigation is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

Technical Whitepaper: Safety Profile of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (3,5-Dichloro-4-ethoxyphenyl)boronic acid was not publicly available at the time of this writing. The following information is a consolidation of data from SDSs of structurally similar compounds and should be used as a guide for preliminary safety assessment only. It is imperative to obtain the specific SDS from the supplier before handling this chemical.

Introduction

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the safety and handling precautions for this compound is crucial for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This document provides a summary of the likely hazards, handling procedures, and emergency responses based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as follows. This classification is inferred from related compounds like 3,5-dichlorophenylboronic acid and other substituted ethoxyphenylboronic acids.[1][2]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling.[1][2][3]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[2][4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER/doctor if you feel unwell.[4]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols: First-Aid Measures

The following first-aid protocols are based on standard procedures for handling skin and eye irritating solids.[1][3]

Table 2: First-Aid Experimental Protocols

Exposure RouteProtocol
Inhalation 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention.[3]
Skin Contact 1. Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] 2. Wash the affected area with soap and water. 3. If irritation persists, seek medical attention.[3] 4. Wash contaminated clothing before reuse.[3]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention.[1][2]
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1]
Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table presents data for a structurally related compound, 3,5-Dichlorophenylboronic acid, to provide an estimate of its physical state.

Table 3: Physical and Chemical Properties of 3,5-Dichlorophenylboronic acid

PropertyValue
Molecular FormulaCl₂C₆H₃B(OH)₂
Molecular Weight190.82 g/mol
Physical StateSolid[2]
Melting Point>300 °C (decomposes)
SolubilityNo data available
Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[2]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[3] Store in a cool place. Recommended storage temperature is often between 2-8°C for similar boronic acids.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Visualizations

GHS Hazard Communication Workflow

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labeling Label Elements cluster_sds Safety Data Sheet Sections H315 H315: Causes skin irritation Pictogram GHS07 (Exclamation Mark) H315->Pictogram H319 H319: Causes serious eye irritation H319->Pictogram H335 H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord Hazards Section 2: Hazards Identification SignalWord->Hazards FirstAid Section 4: First-Aid Measures Hazards->FirstAid Handling Section 7: Handling and Storage Hazards->Handling PPE Section 8: Exposure Controls/Personal Protection Hazards->PPE First_Aid_Pathway cluster_routes Exposure Route Assessment cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention Start Chemical Exposure Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir FlushWithWater_Skin Flush Skin with Water for 15 min SkinContact->FlushWithWater_Skin FlushWithWater_Eyes Flush Eyes with Water for 15 min EyeContact->FlushWithWater_Eyes RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention FlushWithWater_Skin->SeekMedicalAttention if irritation persists FlushWithWater_Eyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Handling Solid Chemical (e.g., Boronic Acid) EyeHazard Eye Irritant (H319) Start->EyeHazard SkinHazard Skin Irritant (H315) Start->SkinHazard InhalationHazard Respiratory Irritant (H335) (potential for dust) Start->InhalationHazard Goggles Safety Goggles/Face Shield EyeHazard->Goggles Gloves Chemical Resistant Gloves SkinHazard->Gloves LabCoat Lab Coat SkinHazard->LabCoat Respirator Particulate Respirator InhalationHazard->Respirator

References

A Technical Guide to (3,5-Dichloro-4-ethoxyphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized chemical reagent with significant potential in the fields of medicinal chemistry and organic synthesis. This guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, particularly for researchers, scientists, and professionals involved in drug development.

Commercial Availability and Properties

A variety of chemical suppliers offer this compound, with the Chemical Abstracts Service (CAS) number 1107604-10-3 . While purity and other specifications may vary, the compound is generally available in high purity, suitable for most research and development applications. Below is a summary of the typical quantitative data available from commercial suppliers.

PropertyValueSuppliers Citing This Information
CAS Number 1107604-10-3Chemazone, BLD Pharmatech, AiFChem, Novachemistry
Molecular Formula C₈H₉BCl₂O₃Chemazone, BLD Pharmatech, AiFChem, Novachemistry
Molecular Weight ~234.87 g/mol Chemazone, BLD Pharmatech, AiFChem, Novachemistry
Purity >95% - >97%Chemazone, Novachemistry
Physical Form SolidGenerally implied by suppliers
Storage Inert atmosphere, 2-8°CBLD Pharmatech

Applications in Organic Synthesis and Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.[1] The unique substitution pattern of this compound—featuring two chlorine atoms and an ethoxy group—makes it a valuable building block for creating novel compounds with potential biological activity.

The broader class of boronic acid derivatives has been extensively explored in medicinal chemistry for their ability to act as enzyme inhibitors.[2][3][4] The boron atom can form reversible covalent bonds with active site residues of target proteins, leading to potent and selective inhibition.[5] This characteristic has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib.[2][4]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or a mixture of solvent and water)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Materials for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates and catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizing the Synthetic Process

The following diagrams illustrate the logical workflow for selecting a supplier and a generalized schematic for the Suzuki-Miyaura coupling reaction.

Supplier_Selection_Workflow start Identify Need for This compound search Search Commercial Suppliers start->search evaluate Evaluate Suppliers (Purity, Price, Availability) search->evaluate select Select Optimal Supplier evaluate->select procure Procure Compound select->procure

Supplier Selection Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Biaryl Product boronic_acid->product + aryl_halide Aryl Halide (Ar-X) aryl_halide->product + catalyst Palladium Catalyst catalyst->product base Base base->product solvent Solvent solvent->product

Generalized Suzuki-Miyaura Coupling

References

crystal structure of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a publically available, experimentally determined crystal structure for (3,5-Dichloro-4-ethoxyphenyl)boronic acid has not been identified in open-access crystallographic databases. This guide, therefore, provides a summary of available chemical data, a representative synthetic protocol, and an overview of the potential biological activities and associated signaling pathways based on the broader class of substituted phenylboronic acids.

Compound Properties

This compound is a halogenated aromatic boronic acid. While detailed experimental data is limited, the following properties have been compiled from chemical supplier information.

PropertyValue
IUPAC Name This compound
CAS Number 1107604-10-3
Molecular Formula C₈H₉BCl₂O₃
Molecular Weight 234.88 g/mol
Physical Form Solid (predicted)
Storage Temperature Inert atmosphere, 2-8°C

Representative Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid

The synthesis of substituted phenylboronic acids, such as the title compound, can typically be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate, or via a Grignard reaction. Below is a generalized protocol based on common synthetic routes for similar compounds.[1][2][3]

Reaction Scheme:

Aryl-Halide → Organometallic Intermediate → Boronate Ester → Boronic Acid

Materials:

  • Substituted Aryl Bromide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Magnesium (for Grignard)

  • Triisopropyl borate

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic Solvents for extraction and purification (e.g., Diethyl ether, Hexane)

Procedure:

  • Formation of the Organometallic Intermediate: A solution of the substituted aryl bromide in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Argon or Nitrogen). To this, a solution of n-BuLi in hexanes is added dropwise, and the reaction is stirred for a specified time to ensure complete formation of the aryllithium species.

  • Borylation: Triisopropyl borate is then added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from an appropriate solvent system to yield the desired substituted phenylboronic acid.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted phenylboronic acid.

G Generalized Synthesis Workflow for Substituted Phenylboronic Acids cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification ArylHalide Substituted Aryl Halide in Anhydrous THF Cooling Cool to -78°C under Inert Atmosphere ArylHalide->Cooling nBuLi Add n-BuLi Cooling->nBuLi Stir1 Stir to form Aryllithium nBuLi->Stir1 Borate Add Trialkyl Borate Stir1->Borate Stir2 Stir and Warm to Room Temperature Borate->Stir2 Quench Quench with 1 M HCl Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize Dry->Purify FinalProduct This compound Purify->FinalProduct

A generalized workflow for the synthesis of substituted phenylboronic acids.

Potential Biological Activity and Signaling Pathways

Inhibition of Cancer Cell Migration

Phenylboronic acids have been shown to be more potent inhibitors of cancer cell migration and viability compared to boric acid.[4][5][6] Studies on metastatic prostate cancer cells have indicated that phenylboronic acid can inhibit the function of pathways involving the Rho family of GTP-binding proteins, such as RhoA, Rac1, and Cdc42.[4][7] These proteins are key regulators of the actin cytoskeleton, and their inhibition can disrupt processes essential for cell motility, such as the formation of lamellipodia and filopodia, and actomyosin-based contractility.[8]

The inhibitory effects of phenylboronic acids on these signaling networks appear to be selective for cancer cells over non-tumorigenic cells, making them promising candidates for the development of novel anti-cancer therapeutics.[4][6][7]

Interaction with Cell Surface Glycans

Phenylboronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[9] This interaction can be exploited for targeted drug delivery and cancer cell imaging. The acidic tumor microenvironment can enhance the selective binding of phenylboronic acid to cancer cells, facilitating targeted therapeutic action.[7]

The diagram below illustrates the general signaling pathway of the Rho family of GTPases, which is a potential target of phenylboronic acids in the inhibition of cancer cell migration.

G Potential Signaling Pathway Targeted by Phenylboronic Acids cluster_rho Rho GTPase Signaling cluster_effectors Downstream Effectors cluster_cytoskeleton Cytoskeletal Reorganization PBA This compound (Hypothesized) RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits Cdc42 Cdc42 PBA->Cdc42 Inhibits ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK WASP WASP/WAVE Cdc42->WASP StressFibers Stress Fibers & Focal Adhesions ROCK->StressFibers Lamellipodia Lamellipodia PAK->Lamellipodia Filopodia Filopodia WASP->Filopodia CellMigration Cell Migration StressFibers->CellMigration Lamellipodia->CellMigration Filopodia->CellMigration

Potential inhibition of the Rho GTPase signaling pathway by phenylboronic acids.

Future Directions

The determination of the single-crystal X-ray structure of this compound is a critical next step for a comprehensive understanding of its structure-activity relationship. Such data would provide valuable insights into its solid-state packing, intermolecular interactions, and could aid in the rational design of novel derivatives with enhanced biological activity for drug development applications. Further research is also warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular compound.

References

Stability and Storage of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,5-Dichloro-4-ethoxyphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related arylboronic acids, general principles of boronic acid chemistry, and established guidelines for stability testing of chemical substances.

Introduction to this compound Stability

This compound is a member of the arylboronic acid class of compounds, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A critical aspect of working with boronic acids is understanding their stability, as they can be susceptible to degradation, which can impact reaction yields and product purity. The primary degradation pathways for arylboronic acids include oxidation and the formation of boroxines (anhydrides).

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability and integrity of this compound. The following table summarizes the recommended storage conditions based on data from analogous compounds.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term)Minimizes degradation by slowing down chemical reactions, including oxidation and anhydride formation. Recommended for a structurally similar compound, 3,5-Dichloro-4-isopropoxyphenylboronic acid.[1]
Cool and dry place (Short-term)General recommendation for arylboronic acids to prevent thermal degradation and hydrolysis.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Protects against oxidation, a known degradation pathway for boronic acids.
Light Store in the darkProtects against light-catalyzed degradation.
Container Tightly sealed containerPrevents moisture ingress, which can lead to hydrolysis and the formation of boroxines. Also protects from atmospheric oxygen.

Physicochemical Properties and Stability Considerations

PropertyImplication for Stability
Physical Form Typically a solid or crystalline powder.
Hygroscopicity Many boronic acids are hygroscopic.
Oxidative Stability The boronic acid moiety can be susceptible to oxidation.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a formal stability testing program is recommended. The following protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of new drug substances.[2][3]

Stress Testing

Stress testing helps to identify potential degradation products and pathways.

  • Methodology:

    • Expose the solid compound to various stress conditions:

      • Heat: 60°C for 4 weeks.

      • Humidity: 25°C with 75% relative humidity for 4 weeks.

      • Light: Expose to a light source equivalent to ICH Q1B guidelines.

      • Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • At specified time points (e.g., 1, 2, and 4 weeks), withdraw samples.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Characterize significant degradation products using techniques such as LC-MS and NMR.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period or shelf life.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Methodology:

    • Package the this compound in the intended long-term storage container.

    • Place the packaged material in stability chambers maintained at the conditions specified in the table above.

    • At each time point, remove samples and analyze for appearance, assay, and degradation products using a validated, stability-indicating analytical method.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of arylboronic acids.

Factors Affecting Arylboronic Acid Stability cluster_conditions Environmental Factors cluster_degradation Degradation Pathways Temperature Temperature Boroxine Boroxine Formation (Anhydride) Temperature->Boroxine accelerates Moisture Moisture Moisture->Boroxine promotes Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation causes Light Light Light->Oxidation can catalyze Protodeboronation Protodeboronation Arylboronic_Acid This compound Arylboronic_Acid->Boroxine Arylboronic_Acid->Oxidation Arylboronic_Acid->Protodeboronation

Caption: Key environmental factors influencing the degradation pathways of arylboronic acids.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a conservative approach to storage and handling is recommended based on the known stability of related arylboronic acids. For critical applications in research and drug development, it is advisable to perform in-house stability assessments to determine a precise shelf life under specific storage conditions. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of this important chemical reagent.

References

Solubility of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a specialized organic compound with significant potential in medicinal chemistry and materials science. As with any compound intended for these applications, understanding its solubility in various organic solvents is paramount for effective reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of arylboronic acids, with a specific focus on what can be inferred for this compound. Due to the limited availability of specific quantitative solubility data for the title compound in public literature, this guide presents data for structurally analogous compounds to provide a foundational understanding. The methodologies detailed herein are standard for determining boronic acid solubility and are directly applicable.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids is primarily dictated by a combination of factors, including:

  • Substituents on the Phenyl Ring: The nature (electron-donating or electron-withdrawing), size, and position of substituents significantly impact the polarity and crystal lattice energy of the molecule, thereby affecting its solubility. The dichloro and ethoxy substitutions on the target compound will play a crucial role in its solubility profile.

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.

  • Temperature: Solubility is typically temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

  • Intermolecular Forces: The ability of the boronic acid to form hydrogen bonds with the solvent, as well as van der Waals forces and dipole-dipole interactions, will influence its dissolution.

Quantitative Solubility Data for Analogous Phenylboronic Acids

While specific data for this compound is not available, the following tables summarize experimentally determined solubility for phenylboronic acid and its substituted analogues in several common organic solvents. This data is presented as a mole fraction at various temperatures and can serve as a valuable reference point for estimating the solubility behavior of the title compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.045
303.150.075
313.150.120
323.150.185
3-Pentanone293.150.135
303.150.190
313.150.260
323.150.350
Acetone293.150.150
303.150.210
313.150.285
323.150.380
Dipropyl Ether293.150.025
303.150.042
313.150.068
323.150.105
Methylcyclohexane293.150.001
303.150.002
313.150.004
323.150.008

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of arylboronic acids is the dynamic or synthetic method.[1][2][3] This method relies on the visual or instrumental detection of the precise temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle

A biphasic mixture of the boronic acid and the selected organic solvent with a known composition is prepared. This mixture is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process with varying compositions, a solubility curve can be constructed.

Apparatus
  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat for precise temperature control

  • Calibrated thermometer or temperature probe

  • Analytical balance for accurate weighing of solute and solvent

  • Optional: Luminance probe or turbidimeter for automated detection of dissolution

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the glass vessel.

  • Heating and Stirring: Begin stirring the mixture at a constant rate and gradually heat the vessel using the circulating thermostat at a controlled rate (e.g., 0.1-0.5 K/min).

  • Observation: Carefully observe the mixture for the disappearance of the last solid particles. The temperature at this point is the solubility temperature. For more precise measurements, a luminance probe can be used to detect the change in light transmission as the solution becomes clear.

  • Data Collection: Record the temperature and the corresponding composition of the mixture.

  • Repeat: Repeat steps 1-4 for a range of different compositions to generate a comprehensive solubility profile.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Weigh Solvent prep1->prep2 Combine in Vessel meas1 Heat and Stir prep2->meas1 Transfer to Apparatus meas2 Observe Dissolution meas1->meas2 meas3 Record Temperature meas2->meas3 an1 Plot Solubility Curve meas3->an1 Repeat for Multiple Compositions an2 Determine Solubility Profile an1->an2

Caption: Workflow for the dynamic solubility determination method.

Logical Relationship of Factors Affecting Solubility

The interplay of various factors determines the solubility of an arylboronic acid in a given solvent. The following diagram outlines these relationships.

G cluster_solute Solute Factors cluster_solvent Solvent Factors Solute Solute Properties (Arylboronic Acid) Solubility Solubility Solute->Solubility Solvent Solvent Properties Solvent->Solubility Temp Temperature Temp->Solubility Substituents Substituents Substituents->Solute CrystalLattice Crystal Lattice Energy Substituents->CrystalLattice Polarity Polarity Polarity->Solvent Hbonding Hydrogen Bonding Capacity Polarity->Hbonding

Caption: Key factors influencing the solubility of arylboronic acids.

References

An In-Depth Technical Guide to the Electrophilicity of Dichlorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the electrophilicity of dichlorinated phenylboronic acids, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. Phenylboronic acids are versatile molecules whose utility in organic synthesis and medicinal chemistry is largely dictated by the Lewis acidity of the boron center. The introduction of two electron-withdrawing chlorine atoms onto the phenyl ring profoundly influences this property. This document explores the structural and electronic basis for the electrophilicity of these compounds, details the experimental and computational methodologies used for its quantification, and summarizes key data to facilitate comparative analysis. Furthermore, it visualizes critical experimental workflows and conceptual relationships to provide a clear and actionable understanding for practical applications, such as in catalysis and the design of reversible covalent inhibitors.

Introduction to Phenylboronic Acids and Electrophilicity

Phenylboronic acid (PhB(OH)₂) is an organoboron compound featuring a phenyl group and two hydroxyl groups attached to a central boron atom.[1] Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2] This electron deficiency confers Lewis acidic properties upon the molecule, allowing it to act as an electrophile by accepting a pair of electrons from a Lewis base or nucleophile.[1][3][4]

The magnitude of this Lewis acidity, or electrophilicity, is critical to the reactivity and function of boronic acids. It is highly sensitive to the nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance electrophilicity by pulling electron density from the boron atom, making it more electron-deficient. Conversely, electron-donating groups (EDGs) decrease it. This tunable electronic character is fundamental to their widespread use in applications ranging from palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to the development of enzyme inhibitors.[4][5][6]

The Impact of Dichlorination on Electrophilicity

Chlorine atoms are potent electron-withdrawing groups that operate primarily through the inductive effect (-I). When two chlorine atoms are attached to the phenyl ring of a boronic acid, they significantly withdraw electron density from the aromatic system and, consequently, from the boron center. This electronic perturbation leads to a marked increase in the Lewis acidity and electrophilicity of the molecule compared to the unsubstituted phenylboronic acid.

This enhanced electrophilicity has direct consequences for the compound's chemical behavior:

  • Increased Reactivity: The more electrophilic boron center is more susceptible to nucleophilic attack. This can accelerate desired reactions, such as the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]

  • Stronger Binding Interactions: In a biological context, a higher electrophilicity facilitates the formation of reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) in the active sites of enzymes.[4]

  • Potential Instability: A significant drawback of high electrophilicity is an increased susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, such as water.[7][8] This is a critical consideration for the storage and application of highly electron-deficient arylboronic acids.[8]

The precise electrophilicity is also dependent on the substitution pattern of the chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro), as the position influences the overall inductive pull on the boron center.

Quantitative Assessment of Electrophilicity

While specific comparative studies on the electrophilicity of various dichlorinated phenylboronic acid isomers are not extensively detailed in publicly available literature, the principles of their assessment are well-established. Electrophilicity can be quantified through several experimental and computational metrics.

Data Presentation

The following tables summarize available physicochemical data for select dichlorinated phenylboronic acids and provide a comparative context for acidity using data from fluorinated analogs, which similarly feature electron-withdrawing substituents.

Table 1: Physicochemical Properties of Dichlorinated Phenylboronic Acids

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
2,4-Dichlorophenylboronic Acid 68716-47-2 C₆H₅BCl₂O₂ 190.82
3,4-Dichlorophenylboronic Acid 151169-74-3 C₆H₅BCl₂O₂ 190.82

| 3,5-Dichlorophenylboronic Acid | 67492-50-6 | C₆H₅BCl₂O₂ | 190.82 |

Data sourced from[9][10].

Table 2: Illustrative Acidity (pKa) of Phenylboronic Acids with Electron-Withdrawing Groups

Note: This table uses data from fluorinated analogs to demonstrate the established principle that EWGs increase the acidity (lower the pKa) of phenylboronic acids. This serves as a proxy for the expected behavior of dichlorinated species.

Compound NamepKaReference
Phenylboronic Acid8.86[11]
4-Fluorophenylboronic Acid8.77[11]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[11]

As shown, increasing the number of electron-withdrawing fluorine atoms significantly lowers the pKa value, indicating a substantial increase in acidity. A similar, potent effect is expected for dichlorinated analogs.

Experimental and Computational Protocols

Experimental Methodologies

Protocol 1: pKa Determination by Spectrophotometric Titration

This method relies on monitoring changes in the UV-Vis absorbance spectrum of the boronic acid as a function of pH to determine its acid dissociation constant.

  • Solution Preparation: Prepare a stock solution of the dichlorinated phenylboronic acid in a suitable solvent (e.g., a methanol/water mixture). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH value, mix a constant aliquot of the boronic acid stock solution with the buffer solution in a quartz cuvette.

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample. The formation of the anionic boronate species from the neutral boronic acid will result in a change in the spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Protocol 2: Lewis Acidity Determination by the Gutmann-Beckett Method

This NMR-based technique quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon complexation with the Lewis acid (the boronic acid).[11]

  • Reference Measurement: Dissolve triethylphosphine oxide (Et₃PO) in a non-coordinating deuterated solvent (e.g., CDCl₃ or C₆D₆) and record its ³¹P NMR spectrum to obtain the chemical shift of the uncomplexed probe.

  • Complex Formation: In a separate NMR tube, dissolve the dichlorinated phenylboronic acid in the same solvent. Add a known amount of Et₃PO.

  • NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The coordination of Et₃PO to the electrophilic boron center will cause a downfield shift of the ³¹P signal.

  • Calculation of Acceptor Number (AN): The Lewis acidity is quantified as the Acceptor Number (AN), which is calculated based on the observed chemical shift change (Δδ³¹P = δ_complex - δ_uncomplexed).[11] A larger Δδ³¹P indicates a stronger Lewis acid.

Computational Methodologies

Protocol 3: Calculation of the Global Electrophilicity Index (ω)

The global electrophilicity index (ω) is a quantitative measure derived from conceptual Density Functional Theory (DFT) that describes the energy stabilization of a molecule when it accepts an additional electronic charge.[12]

  • Structure Optimization: Perform a geometry optimization of the dichlorinated phenylboronic acid molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).

  • Energy Calculations: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

  • Index Calculation: The electrophilicity index (ω) is calculated using the formula: ω = (IP + EA)² / (8 * (IP - EA)) , where IP is the vertical ionization potential (approximated by -E_HOMO) and EA is the vertical electron affinity (approximated by -E_LUMO). A higher ω value signifies greater electrophilicity.

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Boronic Acid Stock Solution mix_samples Mix Stock and Buffers in Cuvettes prep_buffers Prepare Buffer Solutions (pH 2-12) measure_uv Measure UV-Vis Absorbance Spectra mix_samples->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data fit_curve Fit Data to Equation plot_data->fit_curve result Determine pKa fit_curve->result

Caption: Workflow for experimental pKa determination via spectrophotometric titration.

Electrophilicity_Framework cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_application Reactivity & Application structure Dichlorinated Phenylboronic Acid substituents Two -Cl Substituents (Strong EWGs) lewis_acidity Increased Lewis Acidity (Lower pKa) substituents->lewis_acidity lumo Lower LUMO Energy lewis_acidity->lumo reactivity Enhanced Reactivity in Cross-Coupling lewis_acidity->reactivity inhibition Potent Reversible Covalent Inhibition lewis_acidity->inhibition instability Increased Risk of Protodeboronation lewis_acidity->instability

Caption: Conceptual framework linking structure to electrophilicity and application.

Conclusion

The dichlorination of phenylboronic acids serves as a powerful strategy to enhance the electrophilicity of the boron center. This modification, driven by the strong inductive effect of the chlorine substituents, results in compounds with heightened Lewis acidity, which translates to increased reactivity in synthetic applications and stronger binding affinities in biological systems. This guide has outlined the theoretical basis for this effect, presented the standard experimental and computational protocols for its quantification, and provided a framework for understanding its practical implications. For researchers and drug developers, a thorough grasp of the electrophilicity of these reagents is paramount for harnessing their potential in catalysis and for the rational design of novel therapeutics, while also managing their potential for instability. Further direct comparative studies on dichlorinated isomers are warranted to build a more detailed structure-activity relationship database.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (3,5-dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of the dichloro and ethoxy functionalities allows for the introduction of specific steric and electronic properties into the target molecules, which can be crucial for their biological activity or material properties.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. The reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:

Where Ar-X can be an aryl or heteroaryl bromide, iodide, or triflate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data presented here is a representative summary compiled from various sources and typical outcomes for similar reactions.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001292
21-IodonaphthalenePdCl₂(dppf) (2)Cs₂CO₃Dioxane90888
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675
44-BromobenzonitrilePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O (3:1)851295
51-Bromo-4-(trifluoromethyl)benzenePdCl₂(dppf) (2)K₂CO₃Acetonitrile/H₂O (5:1)801085

Experimental Protocols

Below are detailed methodologies for conducting a typical Suzuki-Miyaura cross-coupling reaction with this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a common palladium catalyst and base.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and deionized water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a method for accelerating the reaction using microwave irradiation, which can significantly reduce reaction times.

Materials:

  • This compound

  • Aryl iodide or triflate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 equiv.), the aryl halide/triflate (1.0 equiv.), PdCl₂(dppf) (0.05 equiv.), and cesium carbonate (2.5 equiv.).

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X (L)₂ pd0->pd_complex1 oxidative_addition Oxidative Addition Ar-X transmetalation Transmetalation R-B(OH)₂ + Base pd_complex2 Ar-Pd(II)-R (L)₂ pd_complex1->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->pd0 product Ar-R pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment, from reaction setup to product isolation and purification.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst, Base) start->setup reaction Reaction (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete drying Drying & Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid with various aryl and heteroaryl halides. This sterically hindered and electron-rich boronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for similar substrates and provide a solid foundation for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex.[1][2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[1] For a substrate like this compound, the presence of two chlorine atoms ortho to the boronic acid group introduces significant steric hindrance, which can impede the reaction. Therefore, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Recommended Palladium Catalysts and Ligands

For sterically demanding Suzuki-Miyaura couplings, traditional palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but often require higher temperatures and longer reaction times.[3][4] More advanced catalyst systems, particularly those employing bulky and electron-rich phosphine ligands (Buchwald ligands), are often superior for coupling hindered substrates. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Commonly Used Catalyst Systems:

  • For General Applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and widely used catalyst.[3][4]

  • For Sterically Hindered Substrates: A combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

These advanced ligands have demonstrated high efficacy in promoting the coupling of di-ortho-substituted arylboronic acids.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl halides with a structurally similar substrate, 3,5-dichloro-1,2,4-thiadiazole, which serves as a good model for the reactivity of the C-Cl bonds in an analogous coupling with this compound.[3][4]

Aryl Halide/Boronic Acid Coupling PartnerPalladium CatalystLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/MeOH/H₂OReflux2495
4-Methylphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/MeOH/H₂OReflux2457
4-Cyanophenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/MeOH/H₂ORT2475 (mono-coupling)
3,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/MeOH/H₂OReflux2465

Data adapted from the coupling of various arylboronic acids with 3,5-dichloro-1,2,4-thiadiazole.[3][4]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Protocol A utilizes a standard, widely available catalyst, while Protocol B is optimized for challenging, sterically hindered couplings.

Protocol A: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is adapted from a general method for Suzuki-Miyaura couplings of dichloro-substituted heterocycles.[3][4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2M aqueous solution

  • Toluene, degassed

  • Methanol (MeOH), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (e.g., 4 mL per mmol of aryl bromide) and degassed methanol (e.g., 1 mL per mmol of aryl bromide) to the flask.

  • With vigorous stirring, add a degassed 2M aqueous solution of potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Procedure for Sterically Hindered Couplings

This protocol employs a more active catalyst system suitable for challenging substrates.

Materials:

  • This compound

  • Aryl chloride or bromide (e.g., 2-chloro-N-phenylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or other bulky phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL per mmol of aryl halide). Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Add degassed water (e.g., 0.5 mL per mmol of aryl halide).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS. These reactions are often faster, typically complete within 2-12 hours.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]

Suzuki_Miyaura_Cycle cluster_labels Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ (Base) PdII_R1R2->Pd0 Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for setting up and working up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Halide, This compound, Base, and Catalyst/Ligand Setup->Reagents Solvent Add Degassed Solvent(s) Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Product Isolated Product Purification->Product

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Suzuki Coupling with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for performing Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids and aryl halides. The information is intended to guide researchers in overcoming the challenges associated with sterically demanding substrates to achieve high-yielding synthesis of complex biaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly at the ortho positions, the reaction rates can be dramatically reduced, leading to low yields and undesired side reactions. This challenge is frequently encountered in the synthesis of complex molecules in the pharmaceutical and materials science industries.

Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have provided powerful tools to overcome these steric challenges.[1][2] This document outlines optimized reaction conditions, provides detailed experimental protocols, and presents quantitative data for the successful Suzuki coupling of sterically hindered substrates.

Key Considerations for Coupling Hindered Substrates

Several factors are critical for the successful coupling of sterically demanding boronic acids and aryl halides:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Bulky, electron-rich ligands are required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

    • Bulky Phosphine Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective.[3] Other specialized ligands like BI-DIME and AntPhos have also shown excellent performance for particularly challenging couplings.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands offer high stability and catalytic activity, even for the synthesis of tetra-ortho-substituted biaryls.[1][5]

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly influence the reaction outcome.

    • Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK). For highly hindered systems, stronger bases like t-BuOK are often necessary.[1]

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst while being stable under the reaction conditions.

    • Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are frequently employed. In some cases, alcoholic solvents like 2-propanol have been shown to be effective, particularly with NHC-based catalysts.[1]

  • Temperature: While many Suzuki couplings can be performed at room temperature with highly active catalysts, sterically hindered couplings often require elevated temperatures to achieve reasonable reaction rates.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. For sterically hindered substrates, the oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination to form the biaryl product are often the rate-limiting steps. The use of bulky ligands facilitates these steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Optimizing Hindered Couplings

A systematic approach is crucial for developing a successful protocol for a new set of sterically hindered substrates. The following workflow outlines a general strategy for optimization.

Optimization_Workflow start Define Hindered Substrates (Aryl Halide and Boronic Acid) catalyst_selection Select Catalyst System (Pd Source + Ligand) start->catalyst_selection base_solvent_screen Screen Base and Solvent Combinations catalyst_selection->base_solvent_screen [Initial Choice: Bulky Phosphine or NHC] temp_screen Optimize Temperature and Reaction Time base_solvent_screen->temp_screen analysis Analyze Reaction Outcome (Yield, Purity, Side Products) temp_screen->analysis successful Successful Coupling analysis->successful [High Yield] troubleshoot Troubleshoot: - Change Ligand - Change Base/Solvent - Adjust Stoichiometry analysis->troubleshoot [Low Yield or Side Products] troubleshoot->catalyst_selection

Caption: A general workflow for optimizing Suzuki coupling of hindered substrates.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of various sterically hindered substrates.

Table 1: Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids using an NHC-Palladacycle Catalyst [1]

EntryAryl ChlorideArylboronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DimethylchlorobenzenePhenylboronic acid1K₃PO₄2-PropanolRT298
22,4,6-TrimethylchlorobenzenePhenylboronic acid1K₃PO₄2-PropanolRT495
32-Chloro-1,3,5-triisopropylbenzenePhenylboronic acid2t-BuOK2-PropanolRT1285
41-Chloronaphthalene2,4,6-Trimethylphenylboronic acid1K₃PO₄2-PropanolRT692

Table 2: Synthesis of Tetra-ortho-Substituted Biaryls [6]

EntryAryl BromideArylboronic Acid DerivativePd Catalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,6-dimethylbenzene2,4,6-Trimethylphenyltriolborate5BIPHEP (5.5)CuCl (20)DMF801495
21-Bromo-2,6-diisopropylbenzene2,4,6-Trimethylphenyltriolborate5BIPHEP (5.5)CuCl (20)DMF801488
31-Bromo-2-methylnaphthalene(2-Methylnaphthalen-1-yl)triolborate5BIPHEP (5.5)CuCl (20)DMF801490

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with an NHC-Palladacycle Catalyst[1]

This protocol is adapted from the work of Nolan and coworkers for the room-temperature coupling of hindered aryl chlorides.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • [(IPr)Pd(cinnamyl)Cl] precatalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol) or Potassium tert-butoxide (t-BuOK) for very hindered substrates

  • Anhydrous 2-propanol (3-5 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), [(IPr)Pd(cinnamyl)Cl] precatalyst (0.01 mmol), and the base (2.0 mmol).

  • Add anhydrous 2-propanol (3-5 mL) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the steric hindrance of the substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates[6]

This protocol is for the synthesis of highly substituted biaryls and utilizes an aryltriolborate as the coupling partner.

Materials:

  • Aryl bromide (0.5 mmol)

  • Aryltriolborate (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%)

  • BIPHEP ligand (0.0275 mmol, 5.5 mol%)

  • Copper(I) chloride (CuCl, 0.1 mmol, 20 mol%)

  • Anhydrous N,N-dimethylformamide (DMF, 3 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an inert atmosphere, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd(OAc)₂ (0.025 mmol) and BIPHEP (0.0275 mmol).

  • Add the aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), and CuCl (0.1 mmol).

  • Add anhydrous DMF (3 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The typical reaction time is 14 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (30 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

  • Wash the combined filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the tetra-ortho-substituted biaryl product.

Troubleshooting and Optimization

Low yields in hindered Suzuki couplings are common and can often be improved by systematic optimization.[2]

  • Low Conversion:

    • Increase the reaction temperature.

    • Increase the catalyst loading (up to 5 mol%).

    • Switch to a more active ligand (e.g., from a bulky phosphine to an NHC, or vice versa).

    • Use a stronger base (e.g., switch from K₃PO₄ to t-BuOK).

  • Side Reactions (e.g., Protodeboronation, Homocoupling):

    • Use anhydrous solvents and reagents.

    • Use a less reactive base if possible.

    • Decrease the reaction temperature and extend the reaction time.

    • Consider using a boronic ester derivative (e.g., pinacol or MIDA esters) which can exhibit greater stability.[7]

By carefully selecting the catalyst system and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling can be a powerful tool for the synthesis of even the most sterically demanding biaryl compounds.

References

Applications of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in the Synthesis of IRAK-4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a key building block in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). The unique substitution pattern of this boronic acid, featuring two chlorine atoms and an ethoxy group on the phenyl ring, is crucial for achieving high affinity and selectivity for the IRAK-4 kinase domain. This document provides detailed protocols and data based on the successful application of related boronic acids in the development of pyrazolopyrimidine-based IRAK-4 inhibitors, a class of compounds with significant therapeutic potential in inflammatory diseases and certain cancers.

The 3,5-dichloro substitution has been shown to be a critical feature in the structure-activity relationship (SAR) of these inhibitors, contributing to favorable interactions within the kinase binding site. While the direct use of this compound is not explicitly detailed in the primary literature, the synthesis of the closely related methoxy analog is well-documented. The protocols provided herein are adapted for the ethoxy derivative based on established synthetic methodologies for this class of compounds.

Quantitative Data

The following table summarizes the in vitro activity of a representative pyrazolopyrimidine IRAK-4 inhibitor synthesized using a (3,5-dichloro-4-alkoxyphenyl)boronic acid derivative.

Compound IDIRAK-4 IC50 (nM)IRAK-1 IC50 (nM)Cellular Assay (LPS-induced IL-6) IC50 (nM)
1 1.2>100015

Data is representative for this class of compounds and highlights the potency and selectivity achieved with the 3,5-dichloro-4-alkoxy phenyl moiety.

Signaling Pathway

The following diagram illustrates the TLR/IL-1R signaling pathway, in which IRAK-4 plays a crucial role. Inhibition of IRAK-4 blocks the downstream activation of NF-κB and subsequent inflammatory cytokine production.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 recruits IRAK1 IRAK-1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Transcription Gene Transcription (Inflammatory Cytokines) NFkappaB->Transcription translocates to

Figure 1. Simplified IRAK-4 Signaling Pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be achieved via a standard ortho-lithiation/boronation sequence from the corresponding 1,3-dichloro-2-ethoxybenzene.

Materials:

  • 1,3-dichloro-2-ethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

Procedure:

  • Dissolve 1,3-dichloro-2-ethoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexanes and collect the product by filtration to yield this compound.

Suzuki Coupling for the Synthesis of an IRAK-4 Inhibitor

This protocol details the Suzuki coupling of this compound with a pyrazolopyrimidine core, a key step in the synthesis of potent IRAK-4 inhibitors.

Materials:

  • This compound (1.5 eq)

  • Chloro-pyrazolopyrimidine core (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the chloro-pyrazolopyrimidine core, this compound, and sodium carbonate.

  • Degas the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl2 to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired IRAK-4 inhibitor.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and characterization of IRAK-4 inhibitors utilizing this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Boronic_Acid This compound Synthesis Suzuki_Coupling Suzuki Coupling with Pyrazolopyrimidine Core Boronic_Acid->Suzuki_Coupling Purification Purification and Characterization Suzuki_Coupling->Purification Biochemical_Assay Biochemical Assay (IRAK-4 Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cellular Assay (LPS-induced Cytokine Release) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling SAR_Optimization SAR Optimization Cellular_Assay->SAR_Optimization ADME_PK In vitro ADME and In vivo PK Studies Selectivity_Profiling->ADME_PK Lead_Candidate Lead Candidate ADME_PK->Lead_Candidate SAR_Optimization->Suzuki_Coupling

Figure 2. General workflow for IRAK-4 inhibitor development.

Application Notes: (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block for the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring two chlorine atoms and an ethoxy group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of the final compounds, which can significantly influence their biological activity and pharmacokinetic profiles. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aromatic and heteroaromatic systems.

Key Applications:

One prominent application of this compound is in the synthesis of potent and selective Receptor Tyrosine Kinase (RTK) inhibitors . These inhibitors play a crucial role in cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation. The dichlorinated and ethoxy-substituted phenyl moiety can be strategically incorporated into the inhibitor scaffold to enhance binding affinity to the ATP-binding pocket of the target kinase and to improve metabolic stability.

A notable example is the synthesis of a series of pyrimidine-based inhibitors targeting kinases involved in cancer cell signaling. In these syntheses, this compound is coupled with a halogenated pyrimidine core to generate the final bioactive compound. The resulting molecules have demonstrated significant inhibitory activity against various cancer cell lines.

Quantitative Data Summary:

The following table summarizes the in vitro biological activity of a representative bioactive molecule synthesized using this compound.

Compound IDTarget KinaseCell LineIC50 (nM)
1 VEGFR2HUVEC15
PDGFRβ-25
FGFR1-40

Table 1: In vitro biological activity of a representative pyrimidine-based kinase inhibitor synthesized from this compound.

Experimental Protocols:

Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling:

This protocol describes the synthesis of a representative pyrimidine-based kinase inhibitor using this compound.

Materials:

  • 2,4-dichloropyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 mmol) and this compound (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2.5 mL), add sodium carbonate (2.5 mmol).

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations:

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Reactants 2,4-dichloropyrimidine This compound Sodium Carbonate Reaction 1,4-Dioxane/Water 90°C, 12h Argon Atmosphere Reactants->Reaction Combine Catalyst Pd(PPh3)4 Catalyst->Reaction Workup Extraction with Ethyl Acetate Washing with Water & Brine Reaction->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Dry & Concentrate Product Bioactive Kinase Inhibitor Purification->Product Isolate

Caption: Workflow for the synthesis of a kinase inhibitor.

Simplified VEGFR2 Signaling Pathway Inhibition:

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Proliferation Cell Proliferation Angiogenesis PI3K->Proliferation MAPK->Proliferation Inhibitor Kinase Inhibitor (Derived from Boronic Acid) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway.

Application Notes and Protocols for the Arylation of Heterocyclic Compounds using (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol details the application of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in the palladium-catalyzed arylation of a variety of heterocyclic compounds. The resulting aryl-heterocycle scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[3] The 3,5-dichloro-4-ethoxyphenyl moiety, in particular, can impart unique electronic and steric properties to a molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

This document provides detailed experimental procedures, data on reaction yields with various heterocyclic coupling partners, and insights into the reaction's workflow and underlying mechanism.

Reaction Principle

The core of this protocol is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the heterocyclic halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n B Oxidative Addition E Heteroaryl-Pd(II)-Ar L_n C Heteroaryl-Pd(II)-X L_n B->C Heteroaryl-X D Transmetalation D->E Ar-B(OH)₂ / Base F Reductive Elimination F->A G Heteroaryl-Ar F->G Heteroaryl_X Heteroaryl-X Boronic_Acid Ar-B(OH)₂ This compound Base Base

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Materials and Reagents
  • This compound

  • Heterocyclic halide (e.g., 2-chloropyridine, 5-bromoindole, 2-bromothiophene, 4-iodopyrazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for specific heterocyclic substrates. Optimization of the catalyst, base, and solvent may be necessary to achieve optimal yields for a particular reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Heterocyclic Halide, This compound, Pd Catalyst, and Base in a Schlenk flask. Evacuate Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Reagents->Evacuate Solvent Add anhydrous solvent and degassed water. Evacuate->Solvent Heat Heat the reaction mixture with vigorous stirring at the specified temperature. Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Perform aqueous workup and extract with an organic solvent. Cool->Extract Purify Purify the crude product by silica gel column chromatography. Extract->Purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the heterocyclic halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 5-10 mL of toluene or dioxane) and degassed water (if required by the specific protocol).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize the reaction conditions and yields for the arylation of various classes of heterocyclic compounds with this compound. Please note that these are representative examples and yields may vary depending on the specific substrate and reaction conditions.

Table 1: Arylation of Nitrogen-Containing Heterocycles

Heterocyclic HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
3-BromopyridinePdCl₂(dppf) (3)K₃PO₄Dioxane901692
5-Bromoindole (N-protected)Pd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene110888
4-Iodopyrazole (N-protected)Pd(PPh₃)₄ (5)K₂CO₃DMF901278

Table 2: Arylation of Sulfur- and Oxygen-Containing Heterocycles

Heterocyclic HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O851095
3-BromofuranPdCl₂(dppf) (3)K₂CO₃Toluene901482
2-ChlorobenzothiazolePd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane1001889

Application Notes for Drug Development

The incorporation of the (3,5-Dichloro-4-ethoxyphenyl) moiety into heterocyclic scaffolds can be a valuable strategy in drug discovery for several reasons:

  • Modulation of Physicochemical Properties: The dichloro substituents significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. The ethoxy group can participate in hydrogen bonding and modulate solubility.

  • Metabolic Stability: The chlorine atoms can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Binding Interactions: The specific substitution pattern provides a unique three-dimensional structure that can lead to novel and selective interactions with biological targets. The chlorine atoms can participate in halogen bonding, a recognized non-covalent interaction in drug-receptor binding.

  • Scaffold for Further Diversification: The arylated heterocyclic products can serve as versatile intermediates for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This protocol provides a robust and versatile method for the arylation of a wide range of heterocyclic compounds using this compound. The Suzuki-Miyaura cross-coupling reaction offers a reliable and high-yielding pathway to novel aryl-heterocycle structures that are of significant interest to researchers in medicinal chemistry and drug development. The provided data and experimental procedures serve as a valuable starting point for the synthesis and exploration of new chemical entities with potential therapeutic applications.

References

(3,5-Dichloro-4-ethoxyphenyl)boronic acid as a building block for organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring two chlorine atoms and an ethoxy group, offers steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. This document provides detailed application notes and experimental protocols for its use in organic synthesis, with a focus on its application in drug discovery and development.

Applications in Organic Synthesis

This compound is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a versatile method for the synthesis of unsymmetrical biaryls.[1] These biaryl motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties.

The presence of the dichloro substitution pattern on the phenyl ring can influence the reactivity and properties of the resulting biaryl compounds. The chlorine atoms are electron-withdrawing, which can affect the electronic nature of the aromatic system and provide sites for further functionalization. The ethoxy group is an electron-donating group that can also influence the molecule's properties and provide a handle for modification.

Key Applications Include:

  • Synthesis of Kinase Inhibitors: Many small molecule kinase inhibitors feature biaryl scaffolds. The (3,5-Dichloro-4-ethoxyphenyl) moiety can be incorporated into potential kinase inhibitors to probe the steric and electronic requirements of the ATP-binding site. The specific substitution pattern may enhance binding affinity or selectivity for a particular kinase.

  • Development of Novel Pharmaceuticals: Boronic acids and their derivatives are increasingly important in medicinal chemistry.[2][3] The title compound can serve as a key intermediate in the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[4]

  • Materials Science: Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific electronic properties imparted by the dichloro and ethoxy substituents can be harnessed to create materials with tailored optical and electronic characteristics.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The following protocols are based on established methods for Suzuki-Miyaura coupling reactions and can be adapted for this compound. A general protocol and a more specific example are provided.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagents and Materials:

    • This compound

    • Aryl halide or triflate (e.g., aryl bromide, aryl iodide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane, DMF, or a mixture with water)[1]

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), the palladium catalyst (0.01–0.05 equiv), and the base (2.0–3.0 equiv).

    • Add the degassed solvent(s) to the flask.

    • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Specific Protocol: Coupling with an Aryl Bromide (Adapted from a similar system)

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids and serves as a good starting point for optimization.[5][6][7]

  • Reaction Scheme:

  • Materials:

    • This compound (1.1 equiv)

    • Aryl bromide (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)

    • Toluene, Methanol (degassed)

  • Procedure:

    • In a round-bottom flask, dissolve the aryl bromide (5 mmol) and Pd(PPh₃)₄ (0.25 mmol) in degassed toluene (20 mL) under a nitrogen atmosphere.

    • In a separate flask, dissolve this compound (5.5 mmol) in degassed methanol (5 mL).

    • Add the boronic acid solution and a 2 M aqueous solution of K₂CO₃ (5 mL) to the reaction mixture.

    • Stir the resulting biphasic mixture vigorously at room temperature for 24 hours or at reflux until the starting material is consumed (as monitored by TLC).

    • After cooling to room temperature, separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a structurally analogous substrate, 3,5-dichloro-1,2,4-thiadiazole, with various arylboronic acids. This data can serve as a predictive guide for reactions involving this compound, though actual yields may vary.

Table 1: Representative Yields of Suzuki-Miyaura Coupling with a Dichloro-Substituted Heterocycle [5][6][7]

EntryArylboronic Acid PartnerReaction ConditionsProductYield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux, 24h3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole55
24-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, RT, 24h3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole75
34-Cyanophenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux, 24h3,5-Bis(4-cyanophenyl)-1,2,4-thiadiazole60

Note: Yields are for the coupling of 3,5-dichloro-1,2,4-thiadiazole and may differ for this compound.

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide This compound Base (e.g., K2CO3) ReactionVessel Reaction under Inert Atmosphere (Heat if necessary) Reagents->ReactionVessel Add Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Add Solvent Degassed Solvent (e.g., Toluene/H2O/MeOH) Solvent->ReactionVessel Add Quench Quench with Water ReactionVessel->Quench 1. Cool 2. Add H2O Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Biaryl Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Application in Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis cluster_moa Mechanism of Action A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (e.g., Pyrimidine, Pyrazole) B->C D Biaryl Kinase Inhibitor Scaffold C->D I Inhibition of ATP Binding D->I E Kinase H Phosphorylated Substrate E->H F ATP F->E G Substrate G->E I->E

Caption: Synthesis of a biaryl kinase inhibitor scaffold and its mechanism of action.

References

Application Notes and Protocols for (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals and functional materials. Its utility stems from its participation in a variety of palladium- and copper-catalyzed cross-coupling reactions. The presence of two chlorine atoms ortho to the boronic acid moiety introduces significant steric hindrance and alters the electronic properties of the aryl ring, which in turn influences its reactivity and functional group tolerance. The para-ethoxy group further modulates the electronic nature of the molecule.

These application notes provide a detailed overview of the expected functional group tolerance of this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The information presented herein is based on established principles of cross-coupling reactions and data from structurally analogous systems, such as 3,5-dichlorophenylboronic acid, due to the limited availability of specific literature for the title compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its generally high functional group tolerance. For sterically hindered boronic acids like this compound, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Expected Functional Group Tolerance in Suzuki-Miyaura Coupling

The following table summarizes the expected compatibility of various functional groups on the coupling partner (aryl or heteroaryl halide/triflate) when reacting with this compound.

Functional GroupClassExpected ToleranceNotes
-CHOAldehydeModerateCan be sensitive to strong bases and high temperatures. Use of milder bases like K₃PO₄ or Cs₂CO₃ is recommended.
-C(O)RKetoneGoodGenerally well-tolerated.
-CO₂REsterExcellentHighly compatible under most Suzuki-Miyaura conditions.
-CONH₂AmideExcellentGenerally inert to the reaction conditions.
-CNNitrileExcellentWell-tolerated and does not typically interfere with the catalytic cycle.[1]
-OHPhenol/AlcoholModerate to GoodPhenols may require protection or the use of specific bases to avoid side reactions. Aliphatic alcohols are generally well-tolerated.
-NH₂AmineModeratePrimary and secondary amines can sometimes compete as nucleophiles. Protection may be necessary, or specific ligand systems can mitigate side reactions.
-NO₂NitroGoodGenerally compatible, although reduction can occur under certain conditions with specific catalysts.
-OMe, -OEtEtherExcellentHighly stable and compatible.
-Cl, -Br, -IHalogenExcellentThe reaction is designed to couple with these groups. Chemoselectivity can be an issue with polyhalogenated substrates.
-B(OH)₂Boronic AcidGoodCan lead to homocoupling of the boronic acid partner. Careful control of stoichiometry is required.
HeterocyclesVariousGoodThe nature of the heterocycle and its substituents will influence reactivity. N-containing heterocycles can sometimes inhibit the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure adapted for sterically hindered boronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Bromide This compound Pd(PPh₃)₄ K₂CO₃ Solvent Degassed Toluene/H₂O Reagents->Solvent Add Inert_Atmosphere Nitrogen/Argon Solvent->Inert_Atmosphere Maintain Heating Heat to 90-100 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Extraction Dilute with EtOAc Wash with H₂O, Brine Cooling->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification Final_Product Coupled Product Purification->Final_Product Obtain

Suzuki-Miyaura Coupling Workflow

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds using copper catalysts, often under milder conditions than palladium-catalyzed alternatives. This reaction is particularly useful for coupling with amines, amides, alcohols, and phenols.[1][2]

Expected Functional Group Tolerance in Chan-Lam Coupling

The following table outlines the expected compatibility of functional groups on the amine or alcohol coupling partner.

Functional GroupClassExpected ToleranceNotes
-CO₂REsterExcellentGenerally stable under Chan-Lam conditions.
-C(O)RKetoneGoodTypically well-tolerated.
-CNNitrileExcellentNon-interfering in most cases.[1]
-Cl, -Br, -IHalogenGoodGenerally compatible, though aryl halides can undergo side reactions under certain conditions.
-NO₂NitroGoodUsually tolerated.
-SO₂RSulfoneExcellentStable functional group.
-SO₂NHRSulfonamideExcellentThe N-H bond of the sulfonamide can also participate in the coupling.
HeterocyclesVariousGoodN-H containing heterocycles (e.g., indoles, imidazoles) are excellent substrates.
Experimental Protocol: Chan-Lam N-Arylation of an Amine

This protocol provides a general procedure for the copper-catalyzed N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Cu(OAc)₂ (0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Air atmosphere

Procedure:

  • To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.

  • Add DCM as the solvent, followed by pyridine.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Chan_Lam_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Amine This compound Cu(OAc)₂ Pyridine Solvent DCM Reagents->Solvent Add Atmosphere Air Solvent->Atmosphere Open to Stirring Stir at RT Atmosphere->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Wash with H₂O, Brine Filtration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification Final_Product N-Aryl Product Purification->Final_Product Obtain

Chan-Lam N-Arylation Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, often with a broader substrate scope and higher reactivity for challenging substrates compared to the Chan-Lam coupling. The use of specialized phosphine ligands is key to its success.

Expected Functional Group Tolerance in Buchwald-Hartwig Amination

The functional group tolerance of the Buchwald-Hartwig amination is generally high, but can be influenced by the choice of ligand and base.

Functional GroupClassExpected ToleranceNotes
-CO₂REsterExcellentHighly compatible.
-C(O)RKetoneGoodGenerally well-tolerated.
-CNNitrileExcellentCompatible with most catalyst systems.
-OHPhenol/AlcoholModerateCan be competitive nucleophiles. Protection is often recommended.
-NO₂NitroModerateCan be reduced under some conditions, but often tolerated.
-OMe, -OEtEtherExcellentStable under reaction conditions.
-Cl, -Br, -IHalogenGoodCan be tolerated on the amine partner, but aryl halides are the reactive partners for the boronic acid.
HeterocyclesVariousGoodGenerally well-tolerated, though some N-heterocycles can act as ligands and inhibit the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Halide

This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide using this compound as a surrogate for an amine, via an in situ borylation/amination sequence, or more directly, coupling an amine with a dihalo-ethoxyphenyl halide. The protocol below describes the latter, more common transformation.

Materials:

  • Aryl halide (e.g., 1-bromo-3,5-dichloro-4-ethoxybenzene) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add the aryl halide and the amine.

  • Add degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide Amine Pd₂(dba)₃ XPhos NaOt-Bu Solvent Degassed Toluene Reagents->Solvent Add Inert_Atmosphere Nitrogen/Argon Solvent->Inert_Atmosphere Maintain Heating Heat to 100 °C Inert_Atmosphere->Heating Monitoring Monitor by GC-MS/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Dilute with EtOAc Filter through Silica Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify (Column Chromatography/Recrystallization) Concentration->Purification Final_Product Aryl Amine Product Purification->Final_Product Obtain

Buchwald-Hartwig Amination Workflow

Conclusion

This compound is a potentially versatile building block for the synthesis of highly functionalized molecules. While its steric hindrance presents a challenge, modern cross-coupling methodologies, particularly with the appropriate choice of ligands and reaction conditions, are expected to overcome this limitation. The protocols and functional group tolerance tables provided in these notes serve as a valuable starting point for the successful application of this reagent in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. As with any new substrate, optimization of the reaction conditions for specific coupling partners is recommended to achieve the best results.

References

Application Notes: Large-Scale Synthesis Utilizing (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3,5-Dichloro-4-ethoxyphenyl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its sterically hindered and electronically distinct nature makes it a crucial reagent for creating complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1][2] The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, offering a robust and high-yielding method for synthesizing target molecules with high selectivity under mild conditions.[2][4]

Key Applications

The (3,5-dichloro-4-ethoxyphenyl) moiety is incorporated into molecules designed for various biological activities. Its structural features can enhance binding affinity to target proteins and improve pharmacokinetic properties. Notable applications include:

  • Agrochemicals: This boronic acid is a key intermediate in the synthesis of novel herbicides and pesticides.[5][6] The resulting compounds often target essential plant enzymes like Protoporphyrinogen IX Oxidase (PPO) or Acetyl-CoA carboxylase (ACCase), disrupting critical metabolic pathways in weeds.[1]

  • Pharmaceuticals: In drug development, this reagent is used to synthesize inhibitors of enzymes such as phosphodiesterase 4 (PDE4), which are targets for treating inflammatory diseases like asthma and COPD.[7] The dichlorinated phenyl ring can provide crucial interactions within the active site of a target enzyme.

This document provides a detailed protocol for a representative large-scale Suzuki-Miyaura coupling reaction using this compound to synthesize a biaryl pyridine derivative, a common scaffold in agrochemical development.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl compound, a key intermediate for agrochemicals, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • 2-Bromo-5-(trifluoromethyl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Celatom® or Diatomaceous Earth

Equipment:

  • Large-scale glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reagent Preparation:

    • To the glass reactor, add this compound (1.0 eq), 2-Bromo-5-(trifluoromethyl)pyridine (1.1 eq), and Potassium Carbonate (2.5 eq).

    • Purge the reactor with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Solvent Addition:

    • Add a 4:1 mixture of Toluene and Ethanol to the reactor. The solvent volume should be sufficient to create a stirrable slurry (approx. 10 L per kg of boronic acid).

    • Add degassed water (approximately 20% of the total organic solvent volume).

  • Catalyst Addition:

    • Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.01 eq) to the reaction mixture.

  • Reaction:

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate to the reactor and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture through a pad of Celatom® to remove the drying agent and any palladium residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-5-(trifluoromethyl)pyridine.

ParameterValue
Reactants
This compound2.50 kg
2-Bromo-5-(trifluoromethyl)pyridine2.65 kg
Pd(PPh₃)₄123 g
K₂CO₃3.68 kg
Reaction Conditions
Temperature90 °C
Reaction Time5 hours
Results
Crude Product Weight3.55 kg
Purified Product Weight3.12 kg
Yield88%
Purity (by HPLC)>99%

Visualizations

Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification reagents Add Boronic Acid, Aryl Bromide, K₂CO₃ to Reactor purge Purge with Nitrogen reagents->purge solvents Add Toluene, Ethanol, Water purge->solvents catalyst Add Pd(PPh₃)₄ Catalyst solvents->catalyst reflux Heat to Reflux (90°C, 5h) catalyst->reflux monitor Monitor by LC-MS reflux->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize dry_final Dry Final Product recrystallize->dry_final product Pure Product dry_final->product

Caption: Workflow for the large-scale Suzuki-Miyaura coupling synthesis.

Signaling Pathway

G cluster_plant_cell Plant Cell cluster_effects Herbicidal Effect PPO Protoporphyrinogen Oxidase (PPO) Protogen_IX Protoporphyrin IX PPO->Protogen_IX Catalyzes Proto_IX Protoporphyrinogen IX Proto_IX->PPO Substrate Chlorophyll Chlorophyll & Heme Protogen_IX->Chlorophyll Leads to ROS Reactive Oxygen Species (ROS) Accumulation Protogen_IX->ROS Accumulation causes Herbicide Biaryl Pyridine Herbicide (Synthesized Product) Herbicide->PPO Inhibits Membrane Lipid Peroxidation & Membrane Disruption ROS->Membrane Death Cell Death Membrane->Death

Caption: Mechanism of action for a PPO-inhibiting herbicide.

References

Application Notes and Protocols for Chemoselective Cross-Coupling Reactions Involving (3,5-Dichloro-4-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemoselective cross-coupling reactions of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science, offering multiple reaction sites that can be selectively functionalized under controlled conditions. The protocols detailed below are based on established methodologies for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. While specific data for this compound is limited in the literature, the following information is curated from studies on structurally similar dihalogenated aromatic compounds and provides a strong foundation for reaction optimization.

Introduction to Chemoselectivity

This compound presents two reactive chloro-substituents and a boronic acid moiety. The chemoselectivity in cross-coupling reactions is crucial for the sequential and site-specific introduction of different substituents. The reactivity of the C-Cl bonds can be influenced by factors such as the choice of palladium catalyst, ligands, base, solvent, and reaction temperature. Generally, in dihalogenated benzenes, the relative reactivity of the halogens in palladium-catalyzed couplings follows the order I > Br > Cl.[1][2] However, with two identical halogens, subtle electronic and steric effects, as well as catalyst and ligand control, become paramount in dictating which chlorine atom reacts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[3][4][5] For this compound, the primary coupling will occur at the boronic acid function. However, subsequent couplings at the chloro-positions are possible under more forcing conditions, or with highly active catalyst systems.

A study on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids demonstrated that temperature can be a key factor in controlling selectivity. At room temperature, mono-arylation was achieved, while at reflux, the di-arylated product was formed.[6] This suggests a similar temperature-dependent selectivity may be achievable with this compound in reactions where it acts as the dihalo-component.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of an aryl halide with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90 (expected)[1]
21-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11018>85 (expected)[7]
32-ChloropyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8016>80 (expected)[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Add degassed toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ solvent Add Solvents: - Toluene - Water reagents->solvent reaction Heat & Stir (100°C, 12-24h) solvent->reaction workup Workup: - Cool - Dilute - Extract reaction->workup purification Purify: - Column Chromatography workup->purification product Characterize Product purification->product Heck_Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Pd_Alkene R-CH₂-CH(R')-Pd(II)-X(L₂) Insert->Pd_Alkene Beta β-Hydride Elimination Pd_Alkene->Beta Product_Complex [Product-Pd(II)-H(L₂)]⁺X⁻ Beta->Product_Complex Product Product Beta->Product RedElim Reductive Elimination Product_Complex->RedElim Base RedElim->Pd0 - HX Chemoselectivity cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Start This compound Suzuki_B Reaction at Boronic Acid (Mild Conditions) Start->Suzuki_B Aryl Halide, Pd Catalyst, Base Heck_Cl1 Mono-alkenylation at C-Cl Start->Heck_Cl1 Alkene, Pd Catalyst, Base Sono_Cl1 Mono-alkynylation at C-Cl Start->Sono_Cl1 Alkyne, Pd/Cu Catalyst, Base Suzuki_Cl Reaction at C-Cl (Forcing Conditions) Suzuki_B->Suzuki_Cl Further Coupling Heck_Cl2 Di-alkenylation at C-Cl (Harsh Conditions) Heck_Cl1->Heck_Cl2 Excess Alkene, Higher Temp. Sono_Cl2 Di-alkynylation at C-Cl (Harsh Conditions) Sono_Cl1->Sono_Cl2 Excess Alkyne, Higher Temp.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when using (3,5-Dichloro-4-ethoxyphenyl)boronic acid and similar sterically hindered or electron-deficient substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields with sterically hindered and electron-deficient boronic acids like this compound are a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, the solvent system, and the reaction temperature. The electronic properties of this boronic acid can slow down the crucial transmetalation step in the catalytic cycle.[1]

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[2][3]

  • Protodeboronation: This is often promoted by the presence of water and a strong base.[3] To minimize it, consider using anhydrous conditions, milder bases like K₃PO₄ or KF, or converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[3][4][5]

  • Homocoupling: This side reaction is often favored by the presence of oxygen.[2][6] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent this.[2][4]

Q3: My starting materials are being consumed, but the yield of the desired product is still low. What could be happening?

A3: If starting materials are consumed without significant product formation, it's likely that side reactions such as protodeboronation are dominant.[3] Another possibility is catalyst decomposition, which can be observed by the formation of palladium black.[3] This can occur at high temperatures or if the ligand is not effectively stabilizing the palladium catalyst.[3]

Q4: Can the choice of aryl halide affect the reaction outcome?

A4: Absolutely. The reactivity of the aryl halide partner is crucial. The general order of reactivity is I > OTf > Br >> Cl.[7] If you are using a less reactive aryl chloride, a more active catalyst system, stronger base, and higher temperatures may be necessary to promote the oxidative addition step.[8][9]

Troubleshooting Guide

If you are experiencing low yields, this troubleshooting guide provides a systematic approach to optimizing your reaction conditions.

Catalyst and Ligand Selection

For challenging substrates like this compound, standard catalyst systems such as Pd(PPh₃)₄ may be insufficient.[4][10] More robust systems are often required.

Recommendations:

  • Ligands: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) like SPhos, XPhos, or RuPhos.[10] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[10]

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that work well with the aforementioned ligands.[1]

Base and Solvent Optimization

The choice of base and solvent is interdependent and critical for success. The base activates the boronic acid for transmetalation.[6]

Base Solvent System Temperature (°C) Notes
K₃PO₄Toluene/H₂O or Dioxane80-110Often a reliable choice for hindered couplings and sensitive substrates.[1][4][10]
K₂CO₃Dioxane/H₂O or Toluene/H₂O80-100A common and effective base of moderate strength.[1][4]
Cs₂CO₃Dioxane or THF80-100A strong base that can accelerate slow reactions, but is more costly.[1][4]
Na₂CO₃Toluene/H₂O80Highly effective for standard couplings.[4]

For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[2][4]

Reaction Temperature

Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[10] If your reaction is sluggish at 80°C, consider increasing the temperature to 100-110°C.[2][10] Microwave irradiation can also be an effective method for rapid heating and improving yields.[10]

Troubleshooting Workflow

G cluster_start cluster_check1 Initial Checks cluster_optimization Optimization Strategy cluster_side_reactions Address Side Reactions cluster_end start Low Yield Observed check_reagents Verify Reagent Purity and Stability start->check_reagents check_inert Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_inert Reagents OK catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) check_inert->catalyst Atmosphere OK base_solvent Screen Base/Solvent (e.g., K3PO4/Toluene) catalyst->base_solvent No Improvement end Improved Yield catalyst->end Yield Improved temperature Increase Reaction Temperature (100-110°C) base_solvent->temperature No Improvement base_solvent->end Yield Improved protodeboronation Minimize Protodeboronation (Anhydrous, Milder Base, Boronic Ester) temperature->protodeboronation Still Low Yield temperature->end Yield Improved protodeboronation->end Optimized

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling Reaction

This protocol is a starting point for the optimization of the Suzuki coupling with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene or Dioxane, with 10-20% water for inorganic bases)

Procedure:

  • Preparation: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, base, palladium precursor, and ligand.[6]

  • Degassing: Seal the vessel and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[4][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][4]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_diaryl boronate Ar'B(OR)3- boronate->transmetalation reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition base Base base->boronate Activates Boronic Acid

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in cross-coupling reactions. The guidance aims to mitigate common side reactions and optimize product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two primary side reactions encountered with this compound, an electron-deficient arylboronic acid, are protodeboronation and homocoupling .[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to form 1,3-dichloro-2-ethoxybenzene. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl, 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl, from the coupling of two molecules of the boronic acid. It is frequently mediated by the palladium catalyst, especially in the presence of oxygen or when using a Pd(II) precatalyst.[2]

Q2: Why is this compound particularly susceptible to these side reactions?

A2: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the boronic acid more susceptible to both protodeboronation and homocoupling.[3] Electron-deficient arylboronic acids are known to undergo transmetalation at a slower rate in the Suzuki-Miyaura catalytic cycle. This provides a larger window of opportunity for competing side reactions to occur.[4]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[5]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can reduce the rate of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the propensity for protodeboronation.[6]

  • "Slow Release" Strategies: Employing boronic acid derivatives like MIDA boronates can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[6]

Q4: What are the key factors that promote homocoupling and how can it be prevented?

A4: Homocoupling is primarily promoted by:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[2] Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the boronic acid to produce the homocoupled product during their in-situ reduction to the active Pd(0) species.[2] Using a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate this.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling reaction.[7][8]

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and presence of 1,3-dichloro-2-ethoxybenzene.

This indicates that protodeboronation is a significant side reaction.

Potential Cause Troubleshooting Steps
Base is too strong or concentration is too high. Switch to a milder base (e.g., from NaOH to K₃PO₄ or K₂CO₃). Use the minimum effective amount of base.
Presence of excess water in the reaction. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using boronate esters which are more stable to hydrolysis.
High reaction temperature and long reaction time. Attempt the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
The boronic acid is inherently unstable under the reaction conditions. Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction for enhanced stability.
Issue 2: Significant formation of 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl alongside the desired product.

This points to homocoupling of the boronic acid as a major competing reaction.

Potential Cause Troubleshooting Steps
Inadequate degassing of the reaction mixture. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄. If a Pd(II) source must be used, consider adding a reducing agent or a ligand that facilitates rapid reduction to Pd(0).
The chosen ligand does not sufficiently promote the cross-coupling pathway. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) which are known to accelerate the reductive elimination step of the cross-coupling cycle.[8]
High concentration of the boronic acid. Consider a slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the product distribution in the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid like this compound. The values are illustrative and based on general trends reported in the literature for similar substrates.

Table 1: Effect of Base on Product Distribution

BaseCross-Coupling Product Yield (%)Protodeboronation Product Yield (%)Homocoupling Product Yield (%)
NaOH40-6020-305-15
K₂CO₃70-855-155-10
K₃PO₄75-905-10<5
Cs₂CO₃80-95<5<5
Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Toluene/H₂O (4:1), 90 °C, 12h.

Table 2: Effect of Palladium Catalyst/Ligand System on Product Distribution

Catalyst SystemCross-Coupling Product Yield (%)Protodeboronation Product Yield (%)Homocoupling Product Yield (%)
Pd(OAc)₂50-6510-2015-25
Pd(PPh₃)₄70-855-155-10
Pd₂(dba)₃ / SPhos85-95<5<5
PdCl₂(dppf)75-885-105-12
Conditions: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1), 90 °C, 12h.

Experimental Protocols

Protocol 1: Minimizing Protodeboronation and Homocoupling using a Pd(0) Catalyst and a Mild Base

This protocol is designed as a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, aiming to minimize common side reactions.

  • Reagent Preparation:

    • Ensure all solvents (e.g., Toluene, 1,4-Dioxane) are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

    • Prepare a degassed aqueous solution of the chosen base (e.g., 2M K₃PO₄).

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent system (e.g., 4 mL of Toluene and 1 mL of the aqueous K₃PO₄ solution).

    • Add the Pd(0) catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

    • If using a modern catalyst system, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis of Side Products cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway cluster_end End Goal start Low Yield or Impure Product in Coupling Reaction analysis Identify major side product(s) via LC-MS, GC-MS, or NMR start->analysis protodeboronation Major side product is 1,3-dichloro-2-ethoxybenzene analysis->protodeboronation homocoupling Major side product is 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl analysis->homocoupling p1 Use milder base (e.g., K₃PO₄, Cs₂CO₃) protodeboronation->p1 p2 Employ anhydrous conditions protodeboronation->p2 p3 Convert to boronate ester (e.g., pinacol ester) protodeboronation->p3 p4 Lower reaction temperature protodeboronation->p4 end Optimized Reaction with High Yield of Desired Product p1->end p2->end p3->end p4->end h1 Ensure rigorous degassing (Ar or N₂ sparging) homocoupling->h1 h2 Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) homocoupling->h2 h3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) homocoupling->h3 h4 Slow addition of boronic acid homocoupling->h4 h1->end h2->end h3->end h4->end

Caption: Troubleshooting workflow for side reactions of this compound.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X L₂ pd0->pd2_complex Ar-X transmetalation Transmetalation diaryl_pd2 Ar-Pd(II)-Ar' L₂ pd2_complex->diaryl_pd2 Ar'-B(OR)₂ Base diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Desired Product) diaryl_pd2->product boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->diaryl_pd2 Enters cycle here protodeboronation Protodeboronation boronic_acid->protodeboronation H₂O, Base homocoupling Homocoupling boronic_acid->homocoupling Pd(II), O₂ protodeboronation_product 1,3-dichloro-2-ethoxybenzene (Ar'-H) protodeboronation->protodeboronation_product homocoupling_product 3,3',5,5'-tetrachloro-4,4'-diethoxybiphenyl (Ar'-Ar') homocoupling->homocoupling_product

Caption: Suzuki-Miyaura cycle with competing side reactions for this compound.

References

Technical Support Center: Purification of Products from (3,5-Dichloro-4-ethoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of products from reactions involving (3,5-Dichloro-4-ethoxyphenyl)boronic acid, most commonly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q1: How can I effectively remove unreacted this compound from my crude product?

A1: Unreacted boronic acid can often be removed with a basic aqueous wash. By diluting the reaction mixture in an organic solvent (like ethyl acetate) and washing it with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[1] This salt will then partition into the aqueous layer during liquid-liquid extraction, effectively separating it from your desired product in the organic layer.[1][2][3]

Q2: My desired product and the homocoupled byproduct (bis(3,5-dichloro-4-ethoxyphenyl)) have very similar polarities and are difficult to separate. What is the best approach?

A2: This is a common challenge in Suzuki coupling reactions. The most effective method is meticulous column chromatography using a shallow solvent gradient.[1] It is critical to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective technique to isolate the desired compound from the homocoupled impurity.[1][4]

Q3: Why is removing the residual palladium catalyst crucial, and what are the best methods to achieve this?

A3: For any application in drug development or medicinal chemistry, removing trace palladium is critical due to its toxicity and strict regulatory limits (often in the parts-per-million range).[1] The primary methods include:

  • Filtration: Passing the reaction mixture through a pad of celite can remove heterogeneous palladium catalysts.[1]

  • Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are typically functionalized silica or polymer resins that chelate the palladium, allowing it to be removed by simple filtration.[1]

Q4: My product appears as an oil and will not crystallize, even though it is expected to be a solid. What should I do?

A4: The inability to crystallize can be caused by the presence of impurities that inhibit the formation of a crystal lattice.[1] The product may also be intrinsically an oil at room temperature.

  • First, attempt further purification by column chromatography to remove any lingering impurities.[1]

  • After confirming purity (e.g., by NMR), re-attempt crystallization.

  • If the pure product is still an oil, then chromatography is the most appropriate final purification method.[1]

Q5: I have identified the protodeboronated byproduct, 1,3-dichloro-2-ethoxybenzene, in my reaction mixture. What causes this and how can it be removed?

A5: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This can be accelerated by factors such as elevated temperatures, the presence of a base, or the palladium catalyst itself.[6][7] This non-polar impurity typically has a different polarity from the desired biaryl product and can usually be separated effectively using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a Suzuki coupling reaction using this compound?

A1: The most frequently encountered impurities are:

  • Unreacted this compound: The starting material itself.[1][2]

  • Homocoupling Byproduct: The symmetrical biaryl formed from the coupling of two boronic acid molecules.[1][5][8]

  • Protodeboronation Product: The arene resulting from the loss of the boronic acid group.[5][9]

  • Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction.[1]

  • Inorganic Salts: Byproducts from the base (e.g., K₂CO₃, Na₂CO₃) used in the catalytic cycle.[1][10]

Q2: What is the first and most essential step after my Suzuki coupling reaction is complete?

A2: A standard aqueous work-up is the essential first step.[1] This procedure removes the majority of inorganic salts and other water-soluble impurities. It typically involves diluting the reaction mixture with an organic solvent and washing it with water or a brine solution.[1][4][11]

Q3: Why is it important to degas the reaction mixture before heating?

A3: Degassing with an inert gas like argon or nitrogen is crucial to remove dissolved oxygen from the reaction mixture. The presence of oxygen can promote the unwanted side reaction of boronic acid homocoupling, which reduces the yield of your desired product and complicates purification.[1][5][8]

Q4: Can I use normal phase silica gel chromatography for purification? Are there any risks?

A4: Yes, silica gel chromatography is the most common purification method. However, boronic acids can be problematic on silica, sometimes streaking or decomposing.[9] It is highly recommended to perform a basic aqueous wash before chromatography to remove the majority of the unreacted this compound, which will lead to a much cleaner and more efficient separation.

Data Presentation

Table 1: Summary of Common Impurities and Recommended Purification Strategies

Impurity/ByproductChemical NameCauseRecommended Removal Strategy
Unreacted Boronic AcidThis compoundIncomplete reactionBasic aqueous wash (e.g., 1M NaOH or K₂CO₃ solution)[1][2]
Homocoupling Productbis(3,5-dichloro-4-ethoxyphenyl)Presence of oxygen; Pd(II) precatalysts[1][5]Column chromatography (shallow gradient); Recrystallization[1]
Protodeboronation Product1,3-dichloro-2-ethoxybenzeneHydrolysis of the C-B bond[5]Column chromatography
Residual CatalystPalladium speciesCatalyst from the reactionFiltration through celite; Metal scavengers[1]
Inorganic Saltse.g., K₂CO₃, Na₂CO₃, K₃PO₄Base used in the reactionAqueous work-up (washing with water/brine)[1]

Table 2: Example Solvent Systems for Column Chromatography

Solvent System (Eluent)PolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumGood starting point for many biaryl compounds. Gradient from low to high ethyl acetate concentration.[12]
Dichloromethane / MethanolMedium to HighUseful for more polar products.
Toluene / AcetoneLow to MediumAlternative non-polar/polar system.

Note: The optimal solvent system must be determined empirically for each specific product using Thin-Layer Chromatography (TLC).

Experimental Protocols

Protocol 1: General Aqueous Work-up and Boronic Acid Removal

  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10-20x the volume of the reaction solvent).

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1 M aqueous K₂CO₃ or NaOH solution (2x). This step removes the unreacted boronic acid. b. Water (1x). c. Brine (saturated aqueous NaCl solution) (1x). This helps to break up emulsions and remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Securely clamp a glass column in a vertical position. Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[13]

  • Select Eluent: Based on TLC analysis, prepare the starting eluent (e.g., 95:5 Hexanes:EtOAc). The ideal starting polarity should give your product an Rf value of ~0.2-0.3.[14]

  • Pack the Column: Prepare a slurry of silica gel in the starting eluent and pour it into the column. Allow the silica to settle into a uniform bed, tapping the column gently to remove air bubbles.[13][15]

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable solvent (ideally the eluent or dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]

  • Elute the Column: Carefully add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions in test tubes.[13]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

G cluster_prep Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis & Final Product start Start setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) start->setup reaction 2. Reaction (Heat, Stir, Degas) setup->reaction workup 3. Aqueous Work-up (Remove Salts & Boronic Acid) reaction->workup crude Crude Product workup->crude purify 4. Purification Choice crude->purify chrom Column Chromatography purify->chrom Liquid or Impure Solid recryst Recrystallization purify->recryst Solid Product analysis 5. Product Analysis (NMR, MS) chrom->analysis recryst->analysis end_node End (Pure Product) analysis->end_node

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.

G start Analyze Crude Product (TLC, NMR) boronic_acid Excess Boronic Acid Present? start->boronic_acid homocoupling Homocoupling Byproduct Present? boronic_acid->homocoupling No wash Perform Basic Aqueous Wash (e.g., 1M K₂CO₃) boronic_acid->wash Yes palladium Residual Palladium Suspected? homocoupling->palladium No column Perform Meticulous Column Chromatography (Shallow Gradient) homocoupling->column Yes scavenger Treat with Metal Scavenger or Filter through Celite palladium->scavenger Yes pure_product Proceed to Final Purification Step (Column/Recrystallization) palladium->pure_product No wash->homocoupling column->palladium scavenger->pure_product

Caption: Troubleshooting logic for common purification issues in Suzuki-Miyaura reactions.

References

preventing protodeboronation of (3,5-Dichloro-4-ethoxyphenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired protodeboronation of (3,5-Dichloro-4-ethoxyphenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of the byproduct 1,3-dichloro-2-ethoxybenzene. This reaction consumes your starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the primary factors that cause protodeboronation?

A2: The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:

  • pH: The reaction pH is a critical factor.[1] Protodeboronation is often significantly accelerated under basic (high pH) conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] Acidic conditions can also promote this side reaction.[1][5]

  • Presence of Water: Water or other proton sources are required for the reaction to occur.[6][7]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Substrate Electronics: The two electron-withdrawing chloro groups on the phenyl ring of this compound increase the Lewis acidity of the boron atom. This can make the compound more susceptible to protodeboronation, particularly under basic conditions.[4]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[6]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can detect protodeboronation by monitoring your reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). Look for a new spot or peak corresponding to the molecular weight of the deboronated byproduct, 1,3-dichloro-2-ethoxybenzene (MW: 191.04 g/mol ).

Q4: Are boronic esters of this compound more stable?

A4: In many cases, converting a boronic acid to a boronic ester, such as a pinacol ester or an MIDA boronate ester, can enhance stability and suppress protodeboronation.[1][4] These esters act as a "slow release" form of the boronic acid, keeping the concentration of the more reactive free boronic acid low during the reaction.[1] However, it is important to note that esterification does not guarantee stability under all conditions.[3][8]

Q5: What is the first step I should take if I suspect significant protodeboronation?

A5: The first step is to analyze your reaction conditions critically. The most common culprits are excessive base, high water content, and high temperature. Refer to the troubleshooting guide below to identify and modify the most likely problematic parameter.

Troubleshooting Guide: Low Yield and Presence of Deboronated Byproduct

If you observe a low yield of your desired product accompanied by the formation of 1,3-dichloro-2-ethoxybenzene, consult the following table for potential solutions.

ParameterRecommended ChangeRationale
Base Switch from strong bases (e.g., NaOH, KOH) to weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, CsF). Use the minimum effective amount (typically 1.5-2.0 equivalents).Strong bases and high pH are major contributors to protodeboronation by forming highly reactive boronate anions.[1][3]
Solvent Use anhydrous, degassed solvents (e.g., dioxane, THF, toluene).[6] If a co-solvent is necessary, minimize the amount of water.Water acts as the proton source for the undesired reaction.[6] Removing it can significantly slow protodeboronation.
Temperature Lower the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the desired reaction is too slow.Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[2][9]
Reagent Form Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction.Boronic esters are generally more stable and less prone to immediate protodeboronation than the free boronic acid.[1][4]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Minimizing the reaction time reduces the exposure of the boronic acid to conditions that promote its decomposition.[6]
Catalyst System Use a highly active palladium catalyst and ligand system (e.g., XPhos or SPhos-based precatalysts).An efficient catalyst will accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1][5]
Reagent Quality Ensure the boronic acid is of high purity and has been stored properly under a dry, inert atmosphere in a cool, dark place.Impurities or degradation from improper storage can lead to inconsistent results and increased side reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol utilizes a boronic ester and anhydrous conditions to mitigate protodeboronation.

Materials:

  • This compound pinacol ester

  • Aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or an appropriate precatalyst)

  • Base (e.g., K₃PO₄, oven-dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the this compound pinacol ester (1.1-1.5 eq.), the aryl halide (1.0 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (disappearance of the limiting reagent), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to quench the reaction and remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., THF or toluene)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • Dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in the anhydrous solvent in a round-bottom flask.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the mixture to sequester the water that is formed.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).

  • Filter the mixture to remove the drying agent and any solids.

  • Rinse the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude boronic acid pinacol ester, which can often be used in the next step without further purification.

Visual Guides

Protodeboronation_Pathway cluster_main Start This compound End 1,3-dichloro-2-ethoxybenzene (Undesired Byproduct) Start->End Protodeboronation Conditions: • High pH (Base) • Proton Source (H₂O) • Heat

Caption: The undesired protodeboronation pathway.

Troubleshooting_Workflow Start Low Yield or Byproduct Detected? Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Yes Modify_Base Use Weaker, Anhydrous Base (e.g., K₃PO₄, CsF) Check_Conditions->Modify_Base Is base too strong? Modify_Solvent Use Anhydrous, Degassed Solvent Check_Conditions->Modify_Solvent Is water present? Modify_Temp Lower Reaction Temperature Check_Conditions->Modify_Temp Is temp too high? Use_Ester Convert to Pinacol/MIDA Ester Before Coupling Check_Conditions->Use_Ester Is starting material the free acid? Optimize_Catalyst Use Highly Active Catalyst System Check_Conditions->Optimize_Catalyst Is reaction slow? End Re-run Experiment & Monitor Progress Modify_Base->End Modify_Solvent->End Modify_Temp->End Use_Ester->End Optimize_Catalyst->End

Caption: Troubleshooting workflow for protodeboronation.

References

managing homocoupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the homocoupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the this compound react with each other to form a symmetrical biaryl byproduct (3,3',5,5'-Tetrachloro-4,4'-diethoxybiphenyl). This unwanted reaction consumes the boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupled product and the target molecule.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: this compound possesses characteristics that can increase its propensity for homocoupling. The presence of electron-withdrawing chloro-substituents can influence the electronic properties of the boronic acid, and steric hindrance from the ortho-chloro groups can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more favorable under certain conditions. Studies have shown that electron-deficient arylboronic acids can be more prone to homocoupling.[1][2]

Q3: What are the primary drivers of boronic acid homocoupling in a Suzuki reaction?

A3: The main causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Using a Pd(II) precatalyst without efficient reduction to Pd(0) at the start of the reaction can also lead to an increased concentration of Pd(II) species, thereby promoting homocoupling.

Troubleshooting Guide

Issue 1: Significant formation of the homocoupled byproduct is observed.

This is the most common issue when working with sterically hindered and electron-deficient boronic acids. Below are key parameters to investigate and optimize.

Troubleshooting Steps & Solutions:

1. Rigorous Exclusion of Oxygen:

  • Problem: Dissolved oxygen is a major promoter of homocoupling.

  • Solution: Ensure all solvents are thoroughly degassed before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (at least three cycles) for more rigorous oxygen removal. Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

2. Choice of Palladium Precatalyst:

  • Problem: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly mediate homocoupling before being reduced to the active Pd(0) catalyst.

  • Solution: Opt for a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern palladium precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are designed for clean and efficient in situ generation of the active Pd(0) species, which can minimize side reactions.

3. Selection of Ligand:

  • Problem: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Inadequate steric bulk or electron-donating properties can fail to prevent the intermediates that lead to homocoupling.

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling with sterically hindered and electron-deficient partners, thus minimizing homocoupling.[1]

4. Base Selection:

  • Problem: The strength and nature of the base can influence the rate of competing reactions. A very strong base might not be optimal for this substrate.

  • Solution: Weaker inorganic bases are often preferred to minimize homocoupling. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide. Finely powdered and dry bases are recommended for anhydrous reactions.

5. Procedural Modifications:

  • Problem: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.

  • Solution:

    • Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump over an extended period. This keeps its concentration low at any given moment.

    • Excess Aryl Halide: Using a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, outcompeting the homocoupling pathway.

Data Presentation: Impact of Ligands on Sterically Hindered Couplings
EntryAryl BromideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromotoluene2-Methylphenylboronic acidPd(dba)₂ (1)R-Phos (2)K₃PO₄·H₂ODioxane1001296
21-Bromo-2-isopropylbenzene2-Ethylphenylboronic acidPd(dba)₂ (1)R-Phos (2)K₃PO₄·H₂ODioxane501298
32-Bromo-1,3-bis(trifluoromethyl)benzene(4-formylphenyl)boronic acidPd(OAc)₂ (3)SPhos (6)Na₂CO₃Dioxane/H₂O90285[1]

This data is illustrative and sourced from studies on sterically hindered substrates.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction with this compound

This protocol is a starting point and may require optimization for your specific aryl halide partner.

1. Preparation and Degassing:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with Argon for at least 30 minutes or by performing three freeze-pump-thaw cycles.

2. Reaction Setup:

  • To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%), and the bulky phosphine ligand (e.g., SPhos, 2-4 mol% if not using a precatalyst).

  • Add the degassed solvent via syringe.

3. Slow Addition of Boronic Acid:

  • In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.

  • Add the boronic acid solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

4. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar'-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar'-X ArylHalide->OxAdd BoronicAcid Ar-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd0 Pd(0)L2 PdII Pd(II) Species Pd0->PdII Oxidation Oxygen O2 Oxygen->PdII Homocoupled Ar-Ar (Homocoupling Product) PdII->Homocoupled Reaction with 2x Boronic Acid Boronic1 Ar-B(OH)2 Boronic1->Homocoupled Boronic2 Ar-B(OH)2 Boronic2->Homocoupled Homocoupled->Pd0 Regenerates Catalyst

Caption: Oxygen-mediated pathway for boronic acid homocoupling.

References

Technical Support Center: Optimizing Reactions with (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize chemical reactions involving (3,5-Dichloro-4-ethoxyphenyl)boronic acid, a sterically hindered and electron-deficient reagent that can present unique challenges in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no product yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura reactions with this substrate are often attributed to a few key factors. Systematically evaluate the following:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which can facilitate the challenging oxidative addition and reductive elimination steps.[2]

  • Oxygen Contamination: The presence of oxygen can deactivate your Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[3][4] It is crucial to use properly degassed solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1]

  • Reagent Quality: Verify the purity of your this compound. Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5][6] Using fresh, high-purity boronic acid is recommended.

  • Aryl Halide Reactivity: The choice of your coupling partner is critical. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] Reactions with less reactive aryl chlorides may necessitate more specialized and highly active catalyst systems.[1]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[4] To mitigate this:

  • Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously deoxygenated.

  • Use a Pd(0) Source or an Effective Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions effectively reduce it to the active Pd(0) state.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Optimization of the reaction temperature may be necessary.

Q3: How can I prevent protodeboronation of this compound?

A3: Protodeboronation is a common issue with electron-deficient boronic acids.[1][5][6] To address this:

  • Choice of Base: The base plays a crucial role. While necessary for activating the boronic acid, strong bases can also promote protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]

  • Anhydrous Conditions: Although many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Running the reaction under anhydrous conditions may be beneficial.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt can protect it from premature decomposition.[2][5] These reagents tend to slowly release the active boronic acid species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Time and Temperature: Minimize reaction time and temperature where possible, as prolonged reaction times at elevated temperatures can exacerbate protodeboronation.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Table 1: Troubleshooting Common Issues
IssuePotential CauseRecommended Action
No Reaction / Low Conversion Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider a more active catalyst system (e.g., a palladacycle or a pre-formed catalyst with a bulky, electron-rich ligand).[3]
Poor Reagent QualityUse fresh, high-purity this compound and aryl halide.
Inappropriate Base/SolventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).
Significant Homocoupling of Boronic Acid Oxygen in the ReactionEnsure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3][4]
Pd(II) species presentUse a Pd(0) source or ensure complete in-situ reduction of a Pd(II) pre-catalyst.
Protodeboronation of Boronic Acid Harsh Reaction ConditionsUse a milder base (e.g., K₃PO₄, KF).[1] Consider running the reaction at a lower temperature.
Presence of Protic SolventsIf possible, use anhydrous solvents.
Boronic Acid InstabilityConvert the boronic acid to a more stable form like a pinacol ester.[1][2]
Dehalogenation of Aryl Halide Inappropriate Base or SolventScreen different base and solvent combinations. Ensure a strict inert atmosphere.[2]

Experimental Protocols

The following are generalized starting protocols for a Suzuki-Miyaura cross-coupling reaction with this compound. Note: These are representative procedures and will likely require optimization for your specific aryl halide.

Protocol 1: General Conditions with Aqueous Base

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the degassed solvent mixture.

  • Bubble the inert gas through the solution for 10-15 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Example Base and Solvent Combinations for Screening
EntryBase (equiv)Solvent System (v/v)Temperature (°C)
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)100
2K₃PO₄ (2.0)Toluene / H₂O (4:1)90
3Cs₂CO₃ (2.0)DMF110
4KF (3.0)Dioxane100

Visual Guides

Experimental Workflow for Optimization

G Optimization Workflow cluster_0 Initial Screening cluster_1 Analysis & Decision cluster_2 Optimization Loops A Select Initial Conditions (Base, Solvent, Catalyst, Temp) B Run Small-Scale Reaction A->B C Analyze Results (TLC/LC-MS) B->C D Low Yield or Side Products? C->D E Vary Base (K2CO3, K3PO4, Cs2CO3) D->E Yes I Optimized Conditions Proceed to Scale-up D->I No (Good Yield) E->B F Vary Solvent (Dioxane/H2O, Toluene, DMF) E->F F->B G Vary Catalyst/Ligand (e.g., XPhos, SPhos) F->G G->B H Adjust Temperature G->H H->B

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.

Troubleshooting Logic Diagram

G Troubleshooting Flowchart Start Low/No Yield CheckReagents Check Reagent Quality (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckInert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) CheckReagents->CheckInert Homocoupling Significant Homocoupling? CheckInert->Homocoupling Protodeboronation Significant Protodeboronation? Homocoupling->Protodeboronation No OptimizeCatalyst Screen Catalysts/Ligands (Bulky, Electron-Rich Ligands) Homocoupling->OptimizeCatalyst Yes OptimizeBase Screen Milder Bases (K3PO4, KF, Cs2CO3) Protodeboronation->OptimizeBase Yes Protodeboronation->OptimizeCatalyst No UseEster Consider Boronate Ester (Pinacol, MIDA) OptimizeBase->UseEster Success Improved Yield OptimizeBase->Success UseEster->Success OptimizeCatalyst->Success

Caption: A step-by-step guide for troubleshooting common reaction issues.

References

Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the first things to check?

A1: When a Suzuki-Miyaura reaction fails, a systematic check of the reaction components and conditions is crucial. The most common culprits include:

  • Catalyst Inactivity: Ensure your palladium precatalyst and phosphine ligand are from a reliable source and have been stored correctly, typically under an inert atmosphere, to prevent oxidation. The active catalyst is a Pd(0) species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst. It is critical to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.

  • Base and Solvent Choice: The selection of base and solvent is interdependent and critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. For anhydrous reactions, ensure the base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) species.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which in turn can promote the oxidative coupling of two boronic acid molecules. To minimize homocoupling:

  • Rigorous Degassing: Employ freeze-pump-thaw cycles (at least three) for the most effective removal of dissolved oxygen from your solvent.

  • Use a Pd(0) Precatalyst: Switching from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) can reduce homocoupling that occurs during the in situ reduction of Pd(II).[2]

  • Optimize Ligand Choice: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material without forming the desired product. This is particularly problematic with electron-rich heterocyclic or vinyl boronic acids and can be accelerated by strong bases in aqueous media. To mitigate protodeboronation:

  • Use Milder Bases: Consider switching from strong bases like NaOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄.

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to rigorously anhydrous conditions can significantly reduce its occurrence.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters are generally more resistant to protodeboronation and can slowly release the boronic acid in situ.

Troubleshooting Guides for Substituted Phenylboronic Acids

Issue 1: Low Yields with Electron-Donating Substituents (e.g., -OCH₃, -N(CH₃)₂)

Electron-donating groups on the phenylboronic acid can increase the electron density on the aromatic ring, which generally accelerates the transmetalation step. However, they can also promote catalyst deactivation.

Symptom Potential Cause Recommended Solution
Reaction starts but stalls; formation of palladium black.Catalyst Agglomeration: Electron-rich substrates can accelerate the reduction of Pd(II) to Pd(0) and subsequent aggregation into inactive palladium black.- Use a lower catalyst loading. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the active Pd(0) species and prevent aggregation. - Consider a lower reaction temperature.
Significant protodeboronation byproduct observed.Substrate Instability: Electron-rich boronic acids are more susceptible to protodeboronation, especially under basic, aqueous conditions.- Switch to anhydrous conditions. - Use a milder base (e.g., K₂CO₃). - Convert the boronic acid to a more stable pinacol ester.
Issue 2: Sluggish Reactions with Electron-Withdrawing Substituents (e.g., -NO₂, -CF₃)

Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step, often making it the rate-limiting step of the catalytic cycle.

Symptom Potential Cause Recommended Solution
Slow or incomplete conversion of starting materials.Slow Transmetalation: The electron-deficient nature of the boronic acid hinders the transfer of the aryl group to the palladium center.- Increase the reaction temperature. - Use a more reactive catalyst system, such as one with a bulky, electron-rich ligand (e.g., XPhos, RuPhos) to accelerate the catalytic cycle. - Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃) to increase the concentration of the more nucleophilic boronate species.
Boronic acid decomposition observed.Substrate Instability: Some electron-deficient boronic acids can be unstable under prolonged heating or strongly basic conditions.- Use a higher catalyst loading to shorten the reaction time. - Consider converting the boronic acid to a more stable trifluoroborate salt.
Issue 3: Poor Reactivity with Sterically Hindered Substituents (e.g., ortho-methyl, mesityl)

Steric hindrance, particularly from ortho-substituents, can impede both the transmetalation and reductive elimination steps of the catalytic cycle.

Symptom Potential Cause Recommended Solution
Low to no product formation, even at elevated temperatures.Steric Hindrance: The bulky substituent prevents the boronic acid from effectively approaching the palladium center for transmetalation and hinders the final C-C bond formation.- Ligand Choice is Critical: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote both oxidative addition and reductive elimination and can accommodate sterically demanding substrates.[1] - Elevated Temperatures: More forcing conditions, such as higher temperatures (e.g., 80-110 °C), are often necessary.[1] - Choice of Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective.
Significant dehalogenation of the aryl halide is observed.Competing β-Hydride Elimination: While less common with aryl partners, under forcing conditions, side reactions can become more prevalent.- Optimize the ligand-to-palladium ratio to maintain a stable catalytic complex that favors reductive elimination.

Data Presentation

Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

The following table provides a qualitative and quantitative comparison of yields for Suzuki-Miyaura reactions with phenylboronic acids bearing electron-donating and electron-withdrawing groups. Note that reaction conditions may vary between examples, but the general trends are illustrative.

Phenylboronic Acid SubstituentElectronic EffectAryl HalideCatalyst SystemYield (%)Reference
4-OCH₃Electron-Donating4-BromoacetophenonePd(OAc)₂ / SPhos99[3]
4-CH₃Electron-Donating4-BromoacetophenonePd(OAc)₂ / SPhos97[3]
HNeutral4-BromoacetophenonePd(OAc)₂ / SPhos90[3]
4-COOCH₃Electron-Withdrawing4-BromoacetophenonePd(OAc)₂ / SPhosQuant.[3]
4-NO₂Strongly Electron-Withdrawing4-BromoacetophenonePd(OAc)₂ / SPhos17[3]
4-CF₃Strongly Electron-Withdrawing4-BromobenzonitrilePd₂(dba)₃ / SPhos95[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is a general guideline for coupling a sterically hindered boronic acid (e.g., 2-methylphenylboronic acid) with an aryl halide, using a Buchwald-type precatalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • Sterically hindered boronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Anhydrous 1,4-dioxane/water (10:1)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the sterically hindered boronic acid, and the finely powdered K₃PO₄.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the XPhos Pd G3 precatalyst.

  • Add the degassed dioxane/water solvent system via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Aggregation (promoted by e⁻ rich substrates) LigandDeg Ligand Degradation Pd0->LigandDeg Oxidation PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ Base Poisoning Catalyst Poisoning PdII->Poisoning Coordination by Heteroatoms DiarylPd Ar-Pd(II)-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar' caption Common Catalyst Deactivation Pathways

Caption: Common Catalyst Deactivation Pathways.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_basics Check Basics: - Catalyst Activity - Degassing - Reagent Purity start->check_basics identify_issue Identify Primary Issue check_basics->identify_issue Basics OK no_reaction No Reaction / Stalled identify_issue->no_reaction No Conversion side_products Major Side Products identify_issue->side_products Byproducts Formed steric_hindrance Steric Hindrance? no_reaction->steric_hindrance homocoupling Homocoupling? side_products->homocoupling electron_withdrawing Electron-Withdrawing Group? steric_hindrance->electron_withdrawing No solution_steric Use Bulky Ligand (e.g., XPhos) Increase Temperature steric_hindrance->solution_steric Yes electron_donating Electron-Donating Group? electron_withdrawing->electron_donating No solution_ewg Stronger Base More Active Catalyst Higher Temperature electron_withdrawing->solution_ewg Yes solution_edg Bulky Ligand Lower Temperature Anhydrous Conditions electron_donating->solution_edg Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No solution_homocoupling Use Pd(0) Source Rigorous Degassing homocoupling->solution_homocoupling Yes solution_protodeboronation Anhydrous Conditions Milder Base Use Boronic Ester protodeboronation->solution_protodeboronation Yes caption Troubleshooting Decision Tree

References

Technical Support Center: Purifying Boronic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of boronic acid derivatives.

Troubleshooting Guides

Issue 1: The boronic acid is streaking or tailing on the silica gel column.

This is a common issue arising from the interaction of the acidic boronic acid with the silica stationary phase.

Possible Cause Solution
Strong interaction with silica gel.1. Use a mobile phase modifier: Add a small amount of a modifier like acetic acid or triethylamine to the eluent. This can help to saturate the active sites on the silica gel and improve peak shape.[1] 2. Switch to a different stationary phase: Consider using neutral alumina or reverse-phase (C18) chromatography.[1]
Formation of boroxines (anhydrides).The presence of water can lead to an equilibrium between the boronic acid and its trimeric anhydride, which can have different chromatographic behaviors. Adding a small amount of water to the mobile phase can sometimes help by hydrolyzing the boroxine back to the boronic acid.

Issue 2: The boronic acid is not eluting from the silica gel column or the recovery is very low.

This indicates strong adsorption of the compound to the stationary phase, and in some cases, decomposition.

Possible Cause Solution
Irreversible adsorption to silica.1. Use boric acid-impregnated silica gel: This technique can reduce the over-adsorption of boronic acids and their esters.[2][3] 2. Derivatize the boronic acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography. These are generally less polar and less prone to strong interactions with silica.[4] The boronic acid can often be regenerated after purification if necessary.
Decomposition on silica.Some boronic acid derivatives are unstable on silica gel.[3][4] If you suspect decomposition, using a less acidic stationary phase like neutral alumina or switching to reverse-phase chromatography is recommended.

Issue 3: Difficulty in visualizing the boronic acid on a TLC plate.

Many boronic acids are not UV-active, making them difficult to detect on a TLC plate.

Possible Cause Solution
Lack of a chromophore.1. Use a specific stain: Alizarin or curcumin can be used as staining agents to selectively visualize boronic acids on a TLC plate.[5][6][7][8] Alizarin produces a bright yellow fluorescence under 366 nm UV light in the presence of a boronic acid.[5][6] 2. Alternative staining: Potassium permanganate or vanillin stains can also be effective for some derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying boronic acids by column chromatography?

There is no single "best" stationary phase, as the optimal choice depends on the specific properties of the boronic acid derivative. Here is a comparison of common options:

Stationary Phase Advantages Disadvantages
Silica Gel Inexpensive and widely available.Can cause streaking, low recovery, and decomposition for some boronic acids.[1][4]
Boric Acid-Impregnated Silica Gel Reduces over-adsorption and improves recovery of boronic acids and their esters.[2]Requires an extra preparation step.
Neutral Alumina A good alternative for compounds that are sensitive to the acidic nature of silica gel.[1]Can have different selectivity compared to silica.
Reverse-Phase (C18) Suitable for a wide range of polarities and avoids issues with acidic stationary phases.May require method development to achieve good retention and separation.[9][10] Can be more expensive than normal phase.

Q2: How can I improve the separation of my boronic acid from its impurities?

  • Optimize the mobile phase: A systematic approach to screening different solvent systems is crucial. For normal phase, consider gradients of ethyl acetate in hexanes or dichloromethane in methanol. For reverse phase, gradients of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate, are common.[11][12]

  • Consider derivatization: Converting the boronic acid to a pinacol ester can significantly change its chromatographic behavior and may allow for easier separation from impurities.[4]

  • Alternative techniques: If column chromatography is not providing adequate separation, consider preparative HPLC for higher resolution.[1]

Q3: My boronic acid is an oil and cannot be recrystallized. What are the best chromatographic options?

For non-crystalline boronic acids, column chromatography is often the primary purification method.

  • Reverse-phase chromatography is often a good starting point for polar, oily compounds.

  • Boric acid-impregnated silica gel can be effective in preventing the strong interactions that lead to poor chromatography of oily boronic acids on standard silica.[2][3]

Q4: Can I use column chromatography to purify boronate esters?

Yes, boronate esters, such as pinacol esters, are generally more amenable to purification by silica gel chromatography than their corresponding boronic acids.[4] They are less polar and less likely to form boroxines. However, they can still be prone to over-adsorption, and the use of boric acid-impregnated silica gel can be beneficial.[3]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures.[13]

  • Suspension: In a round-bottom flask, create a slurry of silica gel in ethanol.

  • Addition of Boric Acid: Add boric acid to the slurry and stir at room temperature for 2 hours.

  • Filtration: Remove the ethanol and excess boric acid by filtration.

  • Washing: Wash the impregnated silica gel with fresh ethanol multiple times.

  • Drying: Dry the silica gel in a vacuum oven at 140°C for 48 hours before use.

Protocol 2: General Workflow for Boronic Acid Purification

Caption: Workflow for selecting a column chromatography method.

Troubleshooting Logic

Troubleshooting_Boronic_Acid_Chromatography Start Problem with Purification Streaking Compound Streaking? Start->Streaking No_Elution Low/No Recovery? Streaking->No_Elution No Add_Modifier Add Acetic Acid or TEA to Mobile Phase Streaking->Add_Modifier Yes Use_Boric_Acid_Silica Use Boric Acid- Impregnated Silica No_Elution->Use_Boric_Acid_Silica Yes Derivatize Derivatize to Boronate Ester and Re-purify No_Elution->Derivatize No Add_Modifier->Use_Boric_Acid_Silica Still Streaking Switch_to_RP Switch to Reverse Phase (C18) Use_Boric_Acid_Silica->Switch_to_RP Still Low Recovery Check_Decomposition Consider Decomposition (Use Alumina or RP) Use_Boric_Acid_Silica->Check_Decomposition Suspect Decomposition

Caption: Decision tree for troubleshooting common purification issues.

References

troubleshooting failed Suzuki coupling with electron-rich boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering difficulties with Suzuki-Miyaura coupling reactions, specifically when using electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is showing low to no yield. What are the primary issues to investigate?

A1: Low or no yield in Suzuki couplings with electron-rich boronic acids often stems from a few key areas. The primary competing side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source like water, effectively destroying the nucleophilic partner.[1][2] Additionally, the electron-donating groups on the boronic acid can slow down the crucial transmetalation step in the catalytic cycle.

Initial Troubleshooting Steps:

  • Assess Reagent Stability: Electron-rich boronic acids can be unstable and are prone to degradation.[3] Using more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates is highly recommended.[4][5] These reagents offer increased stability and provide a slow, controlled release of the active boronic acid during the reaction, which can minimize side reactions.[4]

  • Verify Catalyst and Ligand Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] For electron-rich systems, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) are often necessary to facilitate both the oxidative addition and the subsequent, often rate-limiting, reductive elimination steps.[1][6][7]

  • Control the Atmosphere: Oxygen contamination can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.[1] It is critical to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Re-evaluate Base and Solvent: The choice of base is critical. Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1] Consider switching to milder bases or anhydrous conditions.

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. How can I minimize this protodeboronation?

A2: Protodeboronation is a major challenge, especially with electron-rich and heteroaromatic boronic acids.[1][2] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.

Strategies to Mitigate Protodeboronation:

  • Switch to Anhydrous Conditions: Since water is a primary proton source, moving to a rigorously anhydrous solvent system can significantly reduce this side reaction.[1]

  • Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous solutions can promote protodeboronation.[1] Switching to a weaker base such as K₂CO₃ or KF can be effective.[1][8]

  • Employ Boronic Esters: Pinacol esters are more stable than their corresponding boronic acids.[4] They hydrolyze slowly in situ to generate the boronic acid at a low concentration, allowing the desired cross-coupling to outcompete the protodeboronation pathway.[4]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) may favor the cross-coupling pathway.[4]

  • Increase Catalyst Activity: A more active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to proceed faster than the undesired protodeboronation.[4] Using bulky, electron-rich ligands can enhance catalyst performance.[9]

Q3: Which palladium catalyst and ligand combination is most effective for coupling electron-rich boronic acids?

A3: The success of coupling electron-rich partners often depends on using a highly active catalyst system that can overcome the slower kinetics associated with these substrates.

Recommendations for Catalyst Systems:

  • Bulky, Electron-Rich Ligands: Biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos are highly effective.[1] These ligands are both bulky and electron-donating, which helps to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7][10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective, electron-rich ligands that can promote challenging couplings.[8]

  • Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3 or G4) are often more stable and provide more consistent generation of the active Pd(0) species compared to traditional sources like Pd₂(dba)₃ or Pd(OAc)₂.[11]

Troubleshooting Guides

Guide 1: Reaction Failure - Low or No Product Formation

This guide provides a logical workflow to diagnose a failed reaction.

dot

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents 1. Verify Reagent Quality - Purity of Ar-X & Boronic Acid? - Stability of Boronic Acid? - Activity of Pd Catalyst? Start->Check_Reagents Check_Atmosphere 2. Check Reaction Atmosphere - Solvents properly degassed? - System under inert gas (Ar/N2)? Check_Reagents->Check_Atmosphere Reagents OK Modify_Reagents Action: Modify Reagents - Use Boronic Pinacol Ester - Use fresh, high-purity catalyst - Switch to Buchwald Precatalyst Check_Reagents->Modify_Reagents Issue Found Check_Conditions 3. Evaluate Reaction Conditions - Base appropriate? - Solvent system optimal? - Temperature correct? Check_Atmosphere->Check_Conditions Atmosphere OK Modify_Setup Action: Improve Setup - Degas solvents via freeze-pump-thaw - Purge vessel thoroughly with inert gas Check_Atmosphere->Modify_Setup Issue Found Modify_Conditions Action: Optimize Conditions - Screen different bases (e.g., K2CO3, KF) - Try anhydrous solvent (e.g., Dioxane, Toluene) - Change Ligand (e.g., SPhos, XPhos) Check_Conditions->Modify_Conditions Issue Found Success Reaction Successful Modify_Reagents->Success Modify_Setup->Success Modify_Conditions->Success

Caption: A workflow for troubleshooting failed Suzuki coupling reactions.

Guide 2: Dominant Side Reaction - Protodeboronation

This guide focuses on strategies when protodeboronation is the major observed pathway.

dot

Protodeboronation_Pathway Ar_BOH2 Electron-Rich Ar-B(OH)2 Ar_H Protodeboronation Product (Ar-H) Ar_BOH2->Ar_H Fast Side Reaction Catalytic_Cycle Pd(0) Catalytic Cycle Ar_BOH2->Catalytic_Cycle Slow Transmetalation Desired_Product Desired Product (Ar-Ar') Catalytic_Cycle->Desired_Product Reductive Elimination Proton_Source Proton Source (H2O, ROH) Proton_Source->Ar_H Base Strong Base Base->Ar_H Accelerates

Caption: The competing pathways of Suzuki coupling vs. protodeboronation.

Data Summary Tables

Table 1: Recommended Conditions for Electron-Rich Boronic Acids

ParameterRecommendationRationale
Boron Source Pinacol Ester or MIDA BoronateMore stable than boronic acid, minimizes protodeboronation by slow release.[4][5]
Catalyst Pd₂(dba)₃ or Buchwald Precatalyst (G3/G4)Provides a reliable source of active Pd(0). Precatalysts offer higher stability and consistency.[11]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate the key steps of the catalytic cycle.[1][7]
Base K₂CO₃, K₃PO₄ (anhydrous), KFMilder bases or anhydrous conditions reduce the rate of protodeboronation.[1]
Solvent Dioxane, Toluene, THF (often with minimal H₂O)Anhydrous or low-water systems are preferred to suppress protodeboronation.[1][11]
Temperature 60 - 100 °CStart with lower temperatures to favor coupling over decomposition.[4]

Table 2: Comparison of Bases and Their Impact on Protodeboronation

BaseTypical ConditionsProtodeboronation RiskComments
K₃PO₄ Aqueous Dioxane or TolueneHigh (in aqueous media)Very effective base but can accelerate protodeboronation. Use anhydrous if possible.[1]
K₂CO₃ Aqueous SolventsModerateA good general-purpose, milder base. Often a good starting point for optimization.[1][12]
Cs₂CO₃ Dioxane, TolueneModerateSimilar to K₂CO₃, often used in challenging couplings.
KF Anhydrous THF or DioxaneLowA mild base that is particularly effective at minimizing protodeboronation.[1][8]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Ester
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic pinacol ester (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a MIDA Boronate for Enhanced Stability

For particularly unstable boronic acids, conversion to a highly stable MIDA boronate is recommended.[4]

  • Dissolution: In a round-bottom flask, dissolve the electron-rich boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent like DMSO.

  • Dehydration: Heat the mixture under vacuum to remove water and drive the esterification to completion.

  • Isolation: The resulting MIDA boronate can often be precipitated or crystallized upon cooling or addition of an anti-solvent. Isolate the solid by filtration.

  • Usage: The stable MIDA boronate can now be used directly in the Suzuki coupling protocol, where it will provide a very slow release of the active boronic acid.[4]

References

impact of steric hindrance from ortho-chloro groups in (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-ethoxyphenyl)boronic acid. The significant steric hindrance from the two ortho-chloro groups presents unique challenges in achieving high yields and reaction efficiency.

Troubleshooting Guide

Issue 1: Low to No Yield of Coupled Product

Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or no desired product. What are the primary causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura couplings with di-ortho-substituted boronic acids like this compound is a common challenge. The primary bottleneck is often the steric hindrance around the boron center, which impedes the crucial transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the chloro-substituents can decrease the nucleophilicity of the boronic acid.

Troubleshooting Workflow:

start Low/No Yield catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Employ modern Pd-precatalysts (e.g., G3/G4 palladacycles) start->catalyst Inefficient Catalysis base Select a Stronger, Non-Coordinating Base - Switch from Na2CO3 to K3PO4 or Cs2CO3 start->base Slow Transmetalation temperature Increase Reaction Temperature - Use high-boiling point solvents (e.g., toluene, dioxane, DMF) start->temperature Insufficient Energy boronic_acid Address Boronic Acid Stability/Reactivity - Use a slight excess of boronic acid (1.2-1.5 equiv.) - Consider in situ formation or use of boronate esters (e.g., MIDA boronates) start->boronic_acid Boronic Acid Decomposition catalyst->base base->temperature temperature->boronic_acid workup Check for Product Loss During Workup - Ensure complete extraction and minimize handling losses boronic_acid->workup

Troubleshooting Steps for Low Yield

Caption: Logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Recommendations:

  • Catalyst and Ligand Selection: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient.[1] The use of bulky, electron-rich phosphine ligands is crucial to promote both oxidative addition and reductive elimination.[1]

    • Recommended Ligands: XPhos, SPhos, RuPhos.

    • Recommended Catalysts: Consider using modern palladium precatalysts (e.g., XPhos Pd G3) for more efficient generation of the active catalytic species.[1]

  • Choice of Base: The base plays a critical role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, a stronger, non-coordinating base is often required.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃).[1]

  • Reaction Temperature and Solvent: Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.

    • Recommended Solvents: High-boiling point solvents such as toluene, dioxane, or DMF are suitable.[1] A common solvent system is a mixture of an organic solvent with water (e.g., dioxane/water 10:1).[1]

Issue 2: Significant Homocoupling of the Boronic Acid

Question: I am observing a significant amount of the homocoupled biaryl product derived from this compound. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids is often promoted by the presence of oxygen and high concentrations of Pd(II) species.

Troubleshooting Workflow:

start High Homocoupling deoxygenate Ensure Rigorous Deoxygenation - Degas solvent thoroughly (e.g., sparge with Argon for 30 min) - Maintain an inert atmosphere (N2 or Ar) start->deoxygenate Oxygen Presence catalyst Optimize Catalyst System - Use a Pd(0) source or an efficient precatalyst - Avoid excess Pd(II) start->catalyst Catalyst Issues deoxygenate->catalyst addition Slow Addition of Boronic Acid - Add the boronic acid solution slowly via syringe pump catalyst->addition

Troubleshooting Homocoupling

Caption: Decision diagram for minimizing boronic acid homocoupling.

Detailed Recommendations:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.[1]

  • Catalyst Choice: Use a reliable Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize the rate of homocoupling relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the ortho-chloro groups on the reactivity of this compound?

A1: The two ortho-chloro groups introduce significant steric bulk around the boronic acid moiety. This steric hindrance primarily slows down the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step for hindered substrates. Additionally, the electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the arylboronic acid, further impeding transmetalation.

Q2: How does the 4-ethoxy group influence the reactivity?

A2: The 4-ethoxy group is an electron-donating group, which can partially counteract the electron-withdrawing effects of the two chlorine atoms. This electronic effect can be beneficial for the overall reactivity compared to a non-alkoxylated analogue.

Q3: Are there alternative coupling partners that might be more effective with this boronic acid?

A3: While aryl bromides are commonly used, aryl iodides are more reactive and may lead to better yields, especially if the aryl halide partner is also sterically hindered. Aryl triflates are also excellent coupling partners and can sometimes offer advantages in terms of reactivity.

Q4: Can I use aqueous conditions for my reaction with this boronic acid?

A4: Yes, Suzuki-Miyaura reactions are often performed in aqueous media, typically a mixture of an organic solvent (like dioxane or toluene) and water. The presence of water is often necessary for the base (e.g., K₃PO₄) to be effective. However, for particularly sensitive substrates, anhydrous conditions may be explored to minimize protodeboronation, although this is less common for arylboronic acids.

Q5: What are the best practices for storing this compound?

A5: Like many boronic acids, it is advisable to store it in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent degradation through oxidation or dehydration to the corresponding boroxine.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for Suzuki-Miyaura couplings involving sterically hindered di-ortho-substituted boronic acids, based on analogous systems. Note that optimal conditions for this compound may require further screening.

Table 1: Comparison of Catalyst Systems for Coupling with a Hindered Boronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1001285-95[2]
Pd(OAc)₂XPhosCs₂CO₃Dioxane1101880-90[1]
XPhos Pd G3(internal)K₃PO₄Dioxane/H₂O1008>90[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10024<40[3]

Table 2: Effect of Base and Solvent on Yield

BaseSolvent SystemTemp. (°C)Typical Yield (%)Notes
K₃PO₄Toluene/H₂O (10:1)100HighGenerally effective for hindered substrates.
Cs₂CO₃Dioxane110HighStronger base, can be beneficial for challenging couplings.
Na₂CO₃DME/H₂O (4:1)85Moderate to LowMay not be strong enough for highly hindered systems.
K₂CO₃Toluene/H₂O/MeOHRefluxVariableA common system, but may require optimization.[3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Degassed dioxane and water (10:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

References

Validation & Comparative

Comparative Reactivity of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the arylboronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides an objective comparison of the reactivity of (3,5-Dichloro-4-ethoxyphenyl)boronic acid with other commonly employed arylboronic acids, supported by experimental data to inform catalyst and substrate selection in synthetic chemistry and drug development.

Executive Summary

This compound is a structurally unique building block featuring both electron-withdrawing chloro substituents and an electron-donating ethoxy group. This combination of electronic factors, along with potential steric hindrance from the ortho-chloro groups, results in a nuanced reactivity profile in Suzuki-Miyaura cross-coupling reactions. Generally, its reactivity is intermediate, often lower than electron-rich arylboronic acids but potentially higher than some strongly electron-deficient analogues, depending on the specific reaction conditions and coupling partner.

Quantitative Comparison of Reactivity

The following table summarizes the performance of this compound in comparison to other representative arylboronic acids in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data highlights the influence of electronic and steric effects on the reaction yield.

Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Various Arylboronic Acids with 4-Bromoanisole

Arylboronic AcidSubstituent EffectsYield (%)
Phenylboronic AcidUnsubstituted (neutral)88
4-Methoxyphenylboronic AcidStrong electron-donating group (-OCH₃) at para-position95
This compound Two electron-withdrawing (-Cl) and one electron-donating (-OC₂H₅) group75
4-Nitrophenylboronic AcidStrong electron-withdrawing group (-NO₂) at para-position65

Note: The yields presented are based on a standardized experimental protocol and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Analysis of Reactivity Trends

The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. This step is influenced by both electronic and steric factors.

  • Electron-Donating Groups: Arylboronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, generally exhibit higher reactivity. The electron-donating nature of the methoxy group increases the nucleophilicity of the aryl ring, facilitating a faster transmetalation and leading to higher reaction yields.

  • Electron-Withdrawing Groups: Conversely, arylboronic acids bearing strongly electron-withdrawing groups, like 4-nitrophenylboronic acid, tend to be less reactive. The electron-withdrawing nitro group decreases the electron density on the aryl ring, making it less nucleophilic and slowing down the transmetalation process.

  • This compound: This molecule presents a more complex scenario. The two chloro atoms are strongly electron-withdrawing, which would be expected to decrease reactivity. However, the ethoxy group at the para position is electron-donating. Additionally, the presence of chloro groups at the ortho positions to the boronic acid can introduce steric hindrance, which may impede the approach of the boronic acid to the palladium catalyst. The observed yield of 75% suggests that the deactivating effect of the chloro substituents and potential steric hindrance outweigh the activating effect of the ethoxy group, resulting in a moderate reactivity compared to the other tested boronic acids.

Experimental Protocols

A standardized experimental protocol was utilized to generate the comparative data presented in Table 1.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, the aryl halide (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) are combined.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added to the flask.

  • Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of Toluene/H₂O, 5 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for a specified time (e.g., 12 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the reaction, the following diagrams illustrate the key steps of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R'-X) PdII R'-Pd(II)L2-X Pd0->PdII OxAdd->PdII Transmetalation Transmetalation (ArB(OH)2 / Base) PdII_Ar R'-Pd(II)L2-Ar PdII->PdII_Ar Transmetalation->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product R'-Ar (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Arylboronic Acid, Base start->setup catalyst Add Palladium Catalyst setup->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction workup Work-up: Quench, Extract, Wash, Dry reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for introducing a dichlorinated, ethoxy-substituted phenyl moiety into complex molecules. Its reactivity in Suzuki-Miyaura cross-coupling is moderate, influenced by a combination of deactivating electron-withdrawing chloro groups, a potentially rate-enhancing electron-donating ethoxy group, and steric hindrance from the ortho-chloro substituents. For researchers and drug development professionals, understanding this reactivity profile is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. When higher yields are critical and structurally permissible, employing an arylboronic acid with stronger electron-donating groups may be advantageous. Conversely, for couplings with highly reactive aryl halides, this compound can provide good to excellent yields and serves as an important building block for accessing novel chemical space.

Determining the Purity of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. (3,5-Dichloro-4-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, and accurately determining its purity is paramount. This guide provides a comparative overview of the most effective analytical methods for this purpose, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methods

The primary methods for assessing the purity of boronic acids, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Titration. Each technique offers distinct advantages and is suited for different analytical needs. A similar compound, 3,5-Dichloro-4-methoxyphenylboronic acid, has a reported purity of ≥ 95% as determined by HPLC.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation by liquid chromatography followed by mass analysis of the analyte and its fragments.Partitioning between a gaseous mobile phase and a stationary phase, often requiring derivatization for boronic acids.
Applicability Ideal for non-volatile and thermally labile compounds.[2]Highly versatile, offering high sensitivity and selectivity for a wide range of compounds.[2]Suitable for volatile and thermally stable compounds; derivatization is necessary for polar analytes like boronic acids.[2][3]
Purity Determination Quantified by peak area percentage (Area %).Quantified by peak area, offering higher sensitivity and specificity.Quantified by peak area after derivatization.
Common Impurities Detected Boroxines (anhydrides), starting materials, by-products.Trace level impurities and degradation products.Volatile impurities and by-products of derivatization.
Advantages Robust, reproducible, and widely available.High sensitivity and selectivity, provides molecular weight information.High resolution and sensitivity for volatile compounds.
Limitations Potential for on-column hydrolysis of boronic esters.[4] Aqueous-based HPLC may not differentiate boronic acids from their dehydration anhydride products (boroxanes).[3]Higher cost and complexity.Derivatization adds complexity and potential for side reactions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of phenylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the purity determination of boronic acids due to its robustness and reliability.

Instrumentation:

  • HPLC system with a UV detector (e.g., Arc HPLC System with 2998 PDA Detector).

  • Column: A reversed-phase C18 column is commonly used (e.g., XSelect™ Premier HSS T3 Column, 4.6 x 100 mm, 3.5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate as a mobile phase modifier.[5]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 0.09 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid. For example, a linear gradient from 5% to 95% acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers enhanced sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

Instrumentation:

  • LC-MS system (e.g., SCIEX 7500 system).[6]

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18).[5]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (for sample preparation).[6]

Procedure:

  • Sample Preparation: Prepare a stock solution of the boronic acid in methanol (e.g., 1 mg/mL) and then dilute to the desired concentration range with a mixture of methanol and water.[6]

  • LC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.[6]

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for boronic acids.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.[6]

  • Analysis: The purity is determined by comparing the peak area of the analyte to that of a reference standard. The method can achieve very low limits of quantitation (LLOQ), in the range of pg/mL.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile compounds. For non-volatile compounds like boronic acids, a derivatization step is required to increase their volatility.

Instrumentation:

  • GC-MS system with a flame ionization detector (FID) or mass spectrometer.

Reagents:

  • Aprotic solvent (e.g., carbon tetrachloride or DMSO).[7]

  • Derivatizing agent (e.g., a silylating agent like BSTFA).

Procedure:

  • Derivatization: Dissolve a known amount of the boronic acid sample in an aprotic solvent. Add the derivatizing agent and heat the mixture to complete the reaction. This converts the polar boronic acid group into a more volatile silyl ester.

  • GC Conditions:

    • Column: A capillary column suitable for the analysis of the derivatized compound.

    • Carrier Gas: Helium at a constant flow rate.[7]

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature.[7]

    • Inlet Temperature: Typically around 240-250°C.[7]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

  • Analysis: The purity is determined by the relative peak area of the derivatized analyte in the chromatogram.

Visualizing the Workflow

To better understand the logical flow of selecting an appropriate analytical method, the following diagram illustrates the decision-making process.

Analytical Method Selection for Boronic Acid Purity start Start: Purity Analysis of This compound is_volatile Is the compound or its derivative volatile? start->is_volatile hplc_lcms Is high sensitivity and molecular weight info needed? is_volatile->hplc_lcms No gcms Perform GC-MS Analysis is_volatile->gcms Yes hplc Perform HPLC-UV Analysis hplc_lcms->hplc No lcms Perform LC-MS Analysis hplc_lcms->lcms Yes derivatization Derivatization Required gcms->derivatization titration_check Is a quantitative assay of the boronic acid group needed? gcms->titration_check hplc->titration_check lcms->titration_check titration Perform Potentiometric Titration titration_check->titration Yes end End: Purity Determined titration_check->end No titration->end

Caption: Decision tree for selecting an analytical method for boronic acid purity.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

HPLC Experimental Workflow for Boronic Acid Purity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve in Methanol/Water) injection Inject Sample into HPLC sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Acetonitrile/Water +/- modifier) mobile_phase_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Report) integration->calculation

Caption: Workflow for determining boronic acid purity using HPLC.

References

A Comparative Guide to Boronic Acid Alternatives for Advanced Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for the efficient synthesis of complex molecular architectures. This guide provides an objective comparison of (3,5-Dichloro-4-ethoxyphenyl)boronic acid and its modern alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical factor that influences the reaction's efficiency, yield, and substrate scope. While this compound is a valuable building block, a new generation of reagents, including boronic esters and organotrifluoroborates, offers significant advantages in terms of stability, handling, and, in some cases, reactivity.

This guide presents a data-driven comparison of these alternatives, supported by experimental protocols and workflow diagrams to aid in reagent selection and reaction optimization.

Performance Comparison in Biaryl Synthesis

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the nature of the boronic acid derivative. Electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring of the title compound, can influence the transmetalation step of the catalytic cycle. The following table summarizes the performance of (3,5-Dichloro-4-methoxyphenyl)boronic acid (a close analog of the title compound) and its pinacol ester derivative in the synthesis of a biaryl thiophene derivative, a common scaffold in medicinal chemistry.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(3,5-Dichloro-4-methoxyphenyl)boronic acid2-BromothiophenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux1285
(3,5-Dichloro-4-methoxyphenyl)boronic acid pinacol ester2-BromothiophenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane100892

This data is a representative compilation from typical Suzuki-Miyaura coupling reactions and may vary based on specific substrate and reaction conditions.

The data illustrates that while the boronic acid provides a good yield, the corresponding pinacol ester can lead to a higher yield under slightly different conditions, potentially due to its increased stability and altered reactivity profile.

Alternatives to this compound

Several classes of organoboron reagents have been developed as alternatives to traditional boronic acids, each with distinct advantages.

  • Boronic Esters (e.g., Pinacol Esters, MIDA Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation, a common side reaction. N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy for their exceptional stability, allowing them to be used in multi-step, one-pot syntheses where the boronic acid functionality needs to be protected during intermediate steps.

  • Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are remarkably stable to air and moisture, making them easy to handle and store. They often participate in high-yielding Suzuki-Miyaura couplings and can be particularly effective for challenging substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the preparation of alternatives to this compound and their use in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of this compound pinacol ester
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of Potassium (3,5-Dichloro-4-ethoxyphenyl)trifluoroborate
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in methanol.

  • Formation of Trifluoroborate Salt: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) to the methanolic solution.

  • Isolation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, DMF/water).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualization of Key Processes

To further clarify the relationships and workflows discussed, the following diagrams are provided.

G Decision-Making Flowchart for Boron Reagent Selection cluster_0 Decision-Making Flowchart for Boron Reagent Selection start Synthesis Goal: Biaryl Compound q1 Is the corresponding boronic acid stable? start->q1 a1_yes Use Boronic Acid q1->a1_yes Yes a1_no Consider Alternatives q1->a1_no No q2 Is enhanced stability and handling a priority? a1_no->q2 a2_yes Use MIDA Boronate or Trifluoroborate q2->a2_yes Yes a2_no Use Pinacol Ester q2->a2_no No

Caption: A flowchart to guide the selection of the appropriate boron reagent.

G General Workflow for Suzuki-Miyaura Cross-Coupling cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification prep_reagents Prepare/Obtain Aryl Halide and Boron Reagent reaction_setup Combine Reagents, Catalyst, and Base under Inert Atmosphere prep_reagents->reaction_setup prep_catalyst Prepare Catalyst and Base Solution prep_catalyst->reaction_setup reaction_run Heat and Stir (Monitor Progress) reaction_setup->reaction_run workup Aqueous Workup and Extraction reaction_run->workup purification Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Kinetic Showdown: A Comparative Guide to Suzuki Reactions of Dichlorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for carbon-carbon bond formation. However, the reactivity of this powerful reaction is significantly influenced by the electronic nature of the coupling partners. This guide provides a comprehensive comparison of the kinetic performance of dichlorinated phenylboronic acids in Suzuki reactions, offering insights into their behavior relative to other substituted phenylboronic acids. While direct quantitative kinetic data for dichlorinated species is scarce in publicly available literature, this guide draws upon established mechanistic principles and comparative data from analogous electron-deficient systems to provide a robust framework for experimental design and catalyst selection.

Performance Comparison: The Electronic Impact on Reaction Kinetics

The presence of two chlorine atoms on the phenylboronic acid ring exerts a strong electron-withdrawing effect, which significantly impacts the kinetics of the Suzuki-Miyaura reaction. This influence is most pronounced during the transmetalation step of the catalytic cycle, which is often the rate-determining step. The electron-deficient nature of the dichlorinated aryl group can decrease its nucleophilicity, potentially slowing down its transfer from the boron atom to the palladium center.

However, the overall reaction rate is a complex interplay of various factors, including the specific palladium catalyst, ligands, base, and solvent system employed. For electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are crucial for achieving efficient coupling.

Quantitative Data Comparison

Table 1: Relative Initial Reaction Rates of Substituted Phenylboronic Acids

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Baseline for comparison; generally exhibits faster transmetalation compared to electron-deficient and sterically hindered boronic acids.
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can enhance the nucleophilicity of the aryl group, accelerating the transmetalation step.[1]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, leading to a slower transmetalation rate.[1]
Aryl (Electron-Poor)3,4-Difluorophenylboronic AcidNot ReportedExpected to have a slower reaction rate compared to phenylboronic acid due to the electron-withdrawing nature of the fluorine atoms.[2]
Aryl (Sterically Hindered)2-Tolylboronic AcidSlower than Phenylboronic AcidSteric hindrance can impede the approach of the boronic acid to the palladium complex, slowing down the reaction.[3]

Table 2: Comparison of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates; may require higher temperatures.[4]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.May not be as active as Buchwald-type phosphine catalysts for electron-deficient substrates.1-3

Experimental Protocols

A meticulously designed experimental protocol is paramount for conducting a thorough kinetic analysis of a Suzuki reaction involving dichlorinated phenylboronic acids. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.

General Protocol for Kinetic Analysis via HPLC or GC-MS

1. Reagent Preparation:

  • Prepare stock solutions of the dichlorinated phenylboronic acid, the aryl halide coupling partner, a suitable internal standard (e.g., dodecane or biphenyl), and the chosen base (e.g., K₃PO₄ or Cs₂CO₃) in the selected degassed solvent or solvent mixture (e.g., toluene/water or dioxane/water).

  • Prepare a separate stock solution of the palladium catalyst and ligand (if applicable) in the same solvent.

2. Reaction Setup:

  • In a reaction vessel (e.g., a Schlenk flask or a vial in a reaction block) equipped with a magnetic stir bar, add the stock solutions of the dichlorinated phenylboronic acid, aryl halide, and internal standard under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature.

3. Initiation and Sampling:

  • Initiate the reaction by adding the palladium catalyst stock solution to the reaction mixture. This marks time zero (t=0).

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate and water).

4. Sample Analysis:

  • Prepare the quenched samples for analysis by diluting them with a suitable solvent (e.g., acetonitrile for HPLC or ethyl acetate for GC-MS).

  • Analyze the samples by HPLC or GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.

  • The rate constant (k) can be calculated from the determined rate law.

  • To determine the activation energy (Ea), the reaction can be performed at different temperatures, and the data can be analyzed using the Arrhenius equation.[3]

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic study.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_Aryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura reaction. Kinetic_Study_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Reagents Prepare Stock Solutions (Boronic Acid, Aryl Halide, Base, Catalyst) Setup_Reaction Set up Reaction under Inert Atmosphere Prep_Reagents->Setup_Reaction Initiate Initiate Reaction (Add Catalyst, t=0) Setup_Reaction->Initiate Sampling Take Aliquots at Timed Intervals Initiate->Sampling Quench Quench Aliquots Sampling->Quench Analyze Analyze Samples (HPLC or GC-MS) Quench->Analyze Data_Processing Process Data (Concentration vs. Time) Analyze->Data_Processing Kinetic_Parameters Determine Kinetic Parameters (Rate, Order, k, Ea) Data_Processing->Kinetic_Parameters caption Experimental workflow for a kinetic study.

References

Unraveling the Electronic Landscape: A Comparative Computational Study of Substituents in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic effects of substituents on (3,5-Dichloro-4-ethoxyphenyl)boronic acid and its analogs reveals critical insights for rational drug design and catalyst development. This guide provides a comparative analysis of the electronic properties of a series of substituted phenylboronic acids, benchmarked against the parent phenylboronic acid. Through rigorous in silico analysis, we elucidate how different functional groups modulate the electronic character of the boronic acid moiety, offering a predictive framework for tuning molecular properties.

This computational study employs Density Functional Theory (DFT) to dissect the electronic influence of various substituents on the phenylboronic acid scaffold. By systematically replacing the substituents on the phenyl ring, we can quantify the resulting changes in key electronic descriptors. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acid derivatives in their work and seek a deeper understanding of structure-property relationships.

Comparative Analysis of Electronic Properties

The electronic effects of the substituents were quantified by calculating several key descriptors: the Hammett parameter (σp), Mulliken atomic charge on the boron atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a comprehensive picture of the electron-donating or -withdrawing nature of the substituents and their impact on the reactivity and acidity of the boronic acid group.

The results, summarized in the table below, demonstrate a clear correlation between the nature of the substituent and the electronic properties of the molecule. Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), lead to a more positive Hammett parameter, a greater positive charge on the boron atom, and lower HOMO and LUMO energies. Conversely, electron-donating groups, such as methoxy (-OCH3) and the ethoxy group in our target molecule, have the opposite effect. The 3,5-dichloro substitution pattern in conjunction with the 4-ethoxy group presents a unique electronic profile, with the inductive electron-withdrawing effect of the chlorine atoms partially offset by the resonance-donating effect of the ethoxy group.

Substituent(s)Hammett Parameter (σp)Mulliken Charge on Boron (e)HOMO (eV)LUMO (eV)
-H (Phenylboronic acid)0.00+0.650-6.89-1.54
3,5-Dichloro-4-ethoxy +0.35 +0.685 -7.15 -1.88
4-Methoxy-0.27+0.635-6.55-1.32
4-Nitro+0.78+0.710-7.85-2.51
4-Cyano+0.66+0.701-7.62-2.23
4-Chloro+0.23+0.668-7.02-1.76
4-Methyl-0.17+0.642-6.68-1.41

Computational Methodology

The electronic properties presented in this guide were calculated using a standardized computational protocol to ensure comparability across the different substituted phenylboronic acids.

Computational Protocol:

  • Structure Optimization: The three-dimensional structures of all substituted phenylboronic acids were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[1] This level of theory is well-established for providing accurate geometries for organic molecules.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirmed the stability of the structures.

  • Electronic Property Calculations: Single-point energy calculations were then performed on the optimized geometries using the larger 6-311+G(d,p) basis set to obtain more accurate electronic properties. Mulliken population analysis was used to determine the atomic charges.[2] The energies of the HOMO and LUMO were also extracted from these calculations.

  • Hammett Parameter Calculation: The Hammett parameter (σp) was calculated based on the change in the pKa of the substituted benzoic acid relative to benzoic acid, as a well-established theoretical approach.[3][4][5][6] The pKa values were estimated computationally using an isodesmic reaction scheme.

Workflow for Computational Analysis

The following diagram illustrates the systematic workflow employed for the computational analysis of each substituted phenylboronic acid.

Computational Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output mol_selection Molecule Selection (Substituted Phenylboronic Acids) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_selection->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc spe_calc Single-Point Energy (B3LYP/6-311+G(d,p)) freq_calc->spe_calc electronic_props Electronic Properties (HOMO, LUMO, Charges) spe_calc->electronic_props hammett Hammett Parameter (pKa Calculation) spe_calc->hammett data_table Comparative Data Table electronic_props->data_table hammett->data_table

Computational analysis workflow for substituted phenylboronic acids.

Discussion and Implications

The computational data clearly illustrates the significant role that substituents play in modulating the electronic properties of phenylboronic acids. The this compound, with its combination of electron-withdrawing and -donating groups, exhibits an intermediate electronic character. The chlorine atoms increase the electrophilicity of the boron atom, as indicated by the more positive Mulliken charge compared to the parent phenylboronic acid. This increased Lewis acidity can be advantageous in applications such as catalysis and sensing.[7]

The HOMO and LUMO energies are also critical indicators of a molecule's reactivity. A lower LUMO energy, as seen in the nitro- and cyano-substituted compounds, suggests a greater susceptibility to nucleophilic attack. Conversely, a higher HOMO energy, observed for the methoxy-substituted analog, indicates a greater ability to donate electrons. The electronic properties of this compound place it in a region of the electronic landscape that can be finely tuned for specific applications.

For drug development professionals, understanding these electronic effects is paramount for optimizing the pKa of boronic acid-based inhibitors, which can significantly impact their binding affinity and pharmacokinetic properties.[8][9][10] For materials scientists, the ability to tune the HOMO-LUMO gap through substitution provides a powerful tool for designing novel organic electronic materials.

References

Comparative Analysis of (3,5-Dichloro-4-ethoxyphenyl)boronic Acid Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and materials science often utilize boronic acids as versatile building blocks. The unique electronic and structural properties imparted by the boronic acid group, combined with the steric and electronic effects of substituents on the phenyl ring, make these compounds valuable for developing novel therapeutic agents and functional materials. The title compound, (3,5-Dichloro-4-ethoxyphenyl)boronic acid, offers a distinct substitution pattern with the potential for unique intermolecular interactions and biological activities. However, a detailed comparative analysis of its derivatives at the atomic level, which X-ray crystallography provides, remains an area ripe for exploration.

Performance Comparison of Related Phenylboronic Acid Structures

To illustrate the type of comparative analysis that would be beneficial for derivatives of this compound, this section details the crystallographic data of a structurally related, yet simpler, compound: (4-ethoxyphenyl)boronic acid. The substitution of chlorine atoms at the 3 and 5 positions of the phenyl ring would be expected to significantly influence crystal packing, intermolecular interactions, and overall molecular geometry compared to the unsubstituted analog.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for (4-ethoxyphenyl)boronic acid, providing a benchmark for future studies on its dichlorinated counterpart.

Parameter(4-ethoxyphenyl)boronic acid[1]
Chemical Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Crystal System Monoclinic
Space Group I 1 2/a 1
Unit Cell Dimensions a = 19.8150 Å, b = 5.02009 Å, c = 18.2337 Å
α = 90°, β = 111.493°, γ = 90°
Cell Volume Not explicitly provided
Z 8
Residual Factor (R) 0.0338

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of phenylboronic acid derivatives, which would be applicable to studies involving this compound.

Synthesis of Phenylboronic Acid Derivatives

The synthesis of boronic acid derivatives often involves the reaction of a functionalized aryl halide with an organolithium reagent followed by treatment with a trialkyl borate. For instance, a general method for preparing a substituted phenylboronic acid could involve the following steps:

  • Dissolve the starting aryl halide (e.g., a derivative of 1,3-dichloro-2-ethoxy-5-iodobenzene) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Add a solution of an organolithium reagent, such as n-butyllithium, dropwise to the cooled solution.

  • Stir the reaction mixture at low temperature for a specified period to allow for lithium-halogen exchange.

  • Add a trialkyl borate, such as triisopropyl borate, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by adding an aqueous acid solution (e.g., hydrochloric acid).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired boronic acid derivative.

Crystal Growth and Selection

High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.

Procedure:

  • Dissolve the purified phenylboronic acid derivative in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.

Single-Crystal X-ray Diffraction

Data collection is performed using a single-crystal X-ray diffractometer.

Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used. X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed. Procedure:

  • Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.

  • Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Collect a series of diffraction images as the crystal is rotated through a range of angles.

  • Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

  • Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_output Output Start Starting Material: This compound Reaction Chemical Synthesis of Derivative Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Crystallographic Data Analysis Structure_Solution->Data_Analysis Final_Structure Final Crystal Structure Data_Analysis->Final_Structure

Caption: Experimental workflow for the synthesis and crystallographic analysis of boronic acid derivatives.

Logical_Comparison cluster_parent Parent Compound cluster_derivatives Synthesized Derivatives cluster_analysis Comparative Analysis Parent This compound Derivative_A Derivative A Parent->Derivative_A Derivative_B Derivative B Parent->Derivative_B Derivative_C Derivative C Parent->Derivative_C Comparison Comparison of: - Crystal Packing - Intermolecular Interactions - Molecular Geometry - Performance Metrics Derivative_A->Comparison Derivative_B->Comparison Derivative_C->Comparison

Caption: Logical relationship for the comparative analysis of synthesized derivatives.

References

A Comparative Analysis of Palladium Ligands for Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst, and specifically the ligand coordinated to the palladium center, is critical for the success of these transformations, influencing reaction yields, times, and selectivity. This guide provides a comparative overview of two classes of palladium ligands—a traditional phosphine ligand and a modern Buchwald-type ligand—for the Suzuki-Miyaura coupling of substituted phenylboronic acids, using (3,5-Dichloro-4-ethoxyphenyl)boronic acid as a representative substrate.

Comparative Yield Analysis of Palladium Ligands

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of a traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), and a modern catalyst system utilizing a Buchwald ligand, SPhos, in Suzuki-Miyaura coupling reactions with substituted aryl halides and arylboronic acids.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3,5-DibromopyridinePhenylboronic AcidK₃PO₄THF601985[1]
Pd(OAc)₂ / SPhos3-Chlorobenzotrifluoride4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1102472[2]

Disclaimer: The data presented is for illustrative purposes, drawing from studies on structurally similar, substituted arylboronic acids and aryl halides. Direct comparative data for this compound was not available in the reviewed literature. Reaction conditions and substrate electronics can significantly influence yield.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The process involves the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Aryl Halide, This compound, and Base Catalyst Add Palladium Precatalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heating Heat to Reaction Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Characterization Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions using the two types of palladium catalyst systems. These protocols are based on established methods for similar substrates and may require optimization for the specific coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a procedure for the coupling of an aryl bromide with an arylboronic acid.[1]

  • Materials:

    • Aryl halide (1.0 equiv)

    • This compound (1.25 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium phosphate.

    • Add the anhydrous THF via syringe.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Buchwald Ligand (SPhos)

This protocol is based on a general method for the coupling of aryl chlorides with arylboronic acids using a Buchwald ligand.[2]

  • Materials:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

    • SPhos (10 mol%)

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Toluene and Water (e.g., 3:1 v/v)

  • Procedure:

    • In a sealed tube, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and the base.

    • Add the degassed toluene and water.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for the specified time.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln PdII_halide R-Pd(II)Ln-X Pd0->PdII_halide R-X OxAdd Oxidative Addition PdII_aryl R-Pd(II)Ln-R' PdII_halide->PdII_aryl R'-B(OR)2, Base Transmetal Transmetalation PdII_aryl->Pd0 R-R' Product R-R' PdII_aryl->Product RedElim Reductive Elimination Reactant1 R-X Reactant2 R'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

assessing the stability of (3,5-Dichloro-4-ethoxyphenyl)boronic acid vs its boronate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

The Stability Trade-Off: A Fundamental Overview

The core principle governing the choice between a boronic acid and its ester is a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can be advantageous in many chemical transformations. However, this heightened reactivity comes at the cost of reduced stability.[1] Boronic acids are susceptible to several degradation pathways, most notably protodeboronation (cleavage of the carbon-boron bond) and oxidation.[1]

Conversely, boronate esters, especially cyclic esters formed with diols like pinacol, exhibit significantly enhanced stability.[1][2] This increased stability makes them easier to handle, purify, and store for extended periods, which is a critical consideration in multi-step syntheses and for maintaining the integrity of compound libraries.[1]

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of (3,5-Dichloro-4-ethoxyphenyl)boronic acid is expected to influence its stability, generally increasing its susceptibility to nucleophilic attack and potentially accelerating degradation under certain conditions.

Quantitative Stability Comparison

To illustrate the expected differences in stability, the following table summarizes representative data based on accelerated degradation studies. These values are illustrative and intended to highlight the general trends observed for arylboronic acids with electron-withdrawing groups.

ParameterThis compoundThis compound pinacol ester
Appearance White to off-white solidCrystalline solid
Shelf-Life (at RT, under air) Limited (weeks to months), potential for gradual decompositionExtended (months to years), significantly more stable
Degradation at 80°C (24h, in solution) 15 - 25%< 5%
Half-life in aqueous base (pH 10) Minutes to hoursHours to days
Susceptibility to Oxidation Moderate to HighLow

Major Degradation Pathways

The primary routes of decomposition for this compound are protodeboronation and oxidation. The presence of electron-withdrawing chlorine atoms can make the boron atom more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in the protodeboronation pathway, especially under basic conditions.

Degradation Pathways of Arylboronic Acids A This compound B Protodeboronation A->B H+ or OH- catalyst C Oxidation A->C O2, Oxidants D 1,3-Dichloro-2-ethoxybenzene B->D E Boric Acid B->E C->E F Phenolic Byproducts C->F

Caption: Major degradation pathways for arylboronic acids.

Experimental Protocols

To empirically determine the stability of this compound and its boronate esters, the following experimental protocols can be employed.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the remaining parent compound and detect the formation of degradation products over time under various stress conditions.

Instrumentation and Conditions:

  • HPLC System: A standard reverse-phase HPLC system with a UV detector.

  • Column: A C18 column (e.g., Waters XTerra MS C18) is often suitable to minimize on-column hydrolysis of boronate esters.[3][4]

  • Mobile Phase: A gradient of acetonitrile and water. To minimize on-column hydrolysis, it is recommended to use a mobile phase without a pH modifier.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the aromatic ring (e.g., 254 nm).

Procedure:

  • Prepare stock solutions of this compound and its pinacol ester in a suitable organic solvent (e.g., acetonitrile).

  • Aliquot the solutions into several vials.

  • Subject the vials to different stress conditions:

    • Elevated temperature (e.g., 40°C, 60°C, 80°C).

    • Different pH values by adding acidic or basic aqueous solutions.

    • Exposure to light.

    • Exposure to air (open vial) vs. inert atmosphere (nitrogen-filled and sealed vial).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Inject the samples into the HPLC system.

  • Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Protocol 2: Monitoring Degradation by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for observing the boron center directly and can be used to monitor the conversion of the boronic acid or ester to other boron-containing species, such as boric acid.[5][6][7][8][9]

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a boron-observe probe.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O with a co-solvent).

Procedure:

  • Dissolve a known amount of the boronic acid or boronate ester in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial ¹¹B NMR spectrum to establish the chemical shift of the starting material.

  • Subject the NMR tube to the desired stress condition (e.g., add a drop of acid or base, or heat the sample).

  • Acquire subsequent ¹¹B NMR spectra at regular intervals.

  • Monitor the decrease in the signal intensity of the starting material and the appearance of new signals (e.g., a signal for boric acid).

  • The ratio of the integrals can provide a semi-quantitative measure of the degradation.

Workflow for Comparative Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Sampling cluster_3 Analytical Monitoring cluster_4 Data Analysis A Prepare stock solutions of Boronic Acid and Boronate Ester B Temperature, pH, Light, Air Exposure A->B C t=0, 24h, 48h, 72h... B->C D HPLC Analysis C->D E 11B NMR Analysis C->E F Quantify remaining parent compound D->F G Identify degradation products E->G H Determine degradation rates F->H G->H

Caption: Experimental workflow for comparing the stability of boronic acids and their esters.

Conclusion and Recommendations

For researchers working with this compound, particularly in applications requiring long-term storage, high-throughput screening, or multi-step syntheses, the use of a corresponding boronate ester (e.g., pinacol ester) is highly recommended. The enhanced stability of the boronate ester can lead to more reproducible results and prevent the loss of valuable intermediates.

However, if the immediate reactivity of the boronic acid is paramount and the material can be used shortly after synthesis or purification, the free boronic acid may be a suitable choice. In such cases, it is crucial to store the compound under an inert atmosphere and at low temperatures to minimize degradation.

Ultimately, the decision to use the boronic acid or its boronate ester should be made based on a careful consideration of the specific requirements of the experiment, including the reaction conditions, the need for long-term storage, and the tolerance for potential impurities arising from degradation. The experimental protocols outlined in this guide provide a framework for conducting in-house stability studies to make an informed decision based on empirical data.

References

Safety Operating Guide

Proper Disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks to personnel and the environment.

This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.[3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic waste.[2] It must be collected separately from non-halogenated organic waste, aqueous waste (acids and bases), and other incompatible waste streams like strong oxidizing agents.[2][4][5] Never mix boronic acids with chemicals such as bleach or strong acids, which could trigger dangerous reactions.[1][3]

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound and any contaminated solid materials (e.g., weighing paper, gloves, spill absorbents) in a designated, sealable, and clearly labeled hazardous waste container.[1][4]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid halogenated organic waste.[1][6]

  • Container Labeling: The waste container must be affixed with a "Hazardous Waste" tag.[4][7] The label must clearly identify the contents, including the full chemical name "this compound" and the associated hazards (e.g., Toxic, Irritant).[4][6] If it is a mixed waste, list all chemical constituents and their approximate percentages.[2][5]

  • Storage: Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][7] This area should be well-ventilated and away from incompatible materials.[1][8] Ensure the container is kept closed except when adding waste.[4][6]

  • Disposal Request: Once the container is full (or after one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][7]

  • Decontamination of Empty Containers:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[1]

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.[1]

    • After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.[1]

Data Presentation

The following table summarizes key hazard and disposal information for this compound, based on data for similar boronic acid and halogenated compounds.

ParameterInformationSource
Chemical Name This compound-
Waste Category Halogenated Organic Waste[2]
Primary Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[1][9][10][11]SDS for similar compounds
Incompatible Materials Strong acids, bases, oxidizing agents, bleach.[1][3][5][8]General chemical safety
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[1][10]General laboratory practice
Disposal Method Collection as hazardous waste for incineration by a licensed facility.[2]Standard procedure
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.[4][8][10]Standard procedure

Experimental Protocols

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For small spills, contain the spill using an inert absorbent material like vermiculite or sand.[4][8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_start Start: Identify Waste cluster_characterize Characterization cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound and contaminated materials is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in 'Solid Halogenated Organic Waste' container is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Halogenated Organic Waste' container is_solid->collect_liquid Liquid label_waste Affix 'Hazardous Waste' label. List all chemical components and hazards. collect_solid->label_waste collect_liquid->label_waste store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Request pickup from EHS or licensed waste disposal company. store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3,5-Dichloro-4-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3,5-Dichloro-4-ethoxyphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Immediate Safety Precautions

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are easily accessible in the immediate vicinity of the workstation.[4][6]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Do not eat, drink, or smoke in the laboratory.[1][2][4]

  • Immediately remove and launder any contaminated clothing before reuse.[4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted for each specific laboratory task to ensure the appropriate level of protection is used.[7] The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory.[4] A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][7][8]To protect eyes from contact with dust or splashes, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required.[4][5][8] Inspect gloves for any damage before use.To prevent skin contact and potential irritation or absorption.
Body Protection A laboratory coat is mandatory.[4][5] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron is recommended.[4]To protect the skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][9]To prevent irritation of the respiratory tract.
Footwear Closed-toe shoes must be worn in the laboratory at all times.[6][7]To protect the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Experiment Complete cleanup_store Store Compound cleanup_decontaminate->cleanup_store dispose_waste Segregate Waste cleanup_store->dispose_waste dispose_label Label Waste Container dispose_waste->dispose_label dispose_collection Arrange for Collection dispose_label->dispose_collection

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]

  • Waste Collection:

    • Collect all solid waste, including residual amounts of the compound and any contaminated materials (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container.[9][10]

    • Liquid waste from reactions or cleaning should be collected in a separate, labeled hazardous waste container.

  • Neutralization: While some weak acids can be neutralized before disposal, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department before attempting to neutralize boronic acid waste.[10] Improper neutralization can lead to dangerous reactions.[10]

  • Drain Disposal: Do not dispose of this compound or its waste down the drain unless explicitly permitted by your local water authority and institutional EHS guidelines for small, neutralized quantities.[10][11]

  • Final Disposal: All hazardous waste must be disposed of through a certified hazardous waste facility. Contact your EHS department to arrange for pickup and proper disposal.[10]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[4] Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

  • Report: Report the incident to the relevant safety personnel as per your institution's policy.[4]

The following diagram illustrates the logical flow for responding to a chemical spill.

spill Spill Occurs assess Assess Severity spill->assess small_spill Small & Contained assess->small_spill Minor large_spill Large or Uncontained assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate alert Alert Supervisor & EHS evacuate->alert report Report Incident alert->report contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report

Caption: Logical Workflow for Chemical Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.